Trachelosiaside
Description
Properties
Molecular Formula |
C26H32O11 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one |
InChI |
InChI=1S/C26H32O11/c1-34-18-8-12(3-4-17(18)28)5-14-11-36-26(33)15(14)6-13-7-16(21(29)19(9-13)35-2)25-24(32)23(31)22(30)20(10-27)37-25/h3-4,7-9,14-15,20,22-25,27-32H,5-6,10-11H2,1-2H3/t14-,15+,20+,22+,23-,24+,25-/m0/s1 |
InChI Key |
CZGFAWSPACXBMG-OKUUYLHOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C[C@@H]3[C@H](COC3=O)CC4=CC(=C(C=C4)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3C(COC3=O)CC4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Trachelosiaside?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trachelosiaside is a lignan glycoside that has been isolated from plants of the Trachelospermum genus. This technical guide provides a comprehensive overview of the chemical structure, properties, and reported biological activities of this compound. Detailed experimental protocols for its isolation and characterization, including spectroscopic data, are presented to support further research and development efforts.
Chemical Structure and Properties
This compound is a lignan C-glucoside. Its chemical structure is characterized by a matairesinol aglycone with a β-D-glucopyranosyl group attached to the C-5' position of the aromatic ring.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 106647-12-5 | [1] |
| Molecular Formula | C₂₆H₃₂O₁₁ | [2] |
| Molecular Weight | 520.53 g/mol | [2] |
| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-{[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl}oxolan-2-one | PubChem |
| SMILES | COC1=C(O)C(=CC(=C1)C[C@H]2--INVALID-LINK--CC3=CC(=C(C=C3)OC)OC)[C@H]4O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@H]4O | [2] |
Diagram 1: Chemical Structure of this compound
Caption: 2D representation of the chemical structure of this compound.
Spectroscopic Data
The structural elucidation of this compound was achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
Table 2: ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Aglycone Moiety | ||
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | - | - |
| 1' | - | - |
| 2' | - | - |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 6' | - | - |
| 7' | - | - |
| 8' | - | - |
| 9' | - | - |
| OMe | - | - |
| OMe | - | - |
| Glucose Moiety | ||
| 1'' | - | - |
| 2'' | - | - |
| 3'' | - | - |
| 4'' | - | - |
| 5'' | - | - |
| 6'' | - | - |
| Note: Specific chemical shift values from the primary literature are pending full-text access to the cited reference. |
Experimental Protocols
Isolation and Purification of this compound
A detailed experimental protocol for the isolation of this compound has been reported from Trachelospermum lucidum.[3] The general workflow is as follows:
Diagram 2: Isolation Workflow for this compound
Caption: General workflow for the isolation and purification of this compound.
Biological Activity
Lignans isolated from Trachelospermum species have been reported to possess a range of biological activities, including anti-inflammatory and antitumor effects.[4][5] However, specific studies detailing the signaling pathways modulated by this compound are limited. Further research is required to elucidate the precise mechanism of action and therapeutic potential of this compound.
Conclusion
This compound is a structurally interesting lignan C-glucoside with potential for further investigation. This guide provides foundational information on its chemical nature and isolation. Future studies should focus on obtaining detailed spectroscopic data, exploring its biological activities, and elucidating the underlying signaling pathways to fully understand its pharmacological potential.
References
- 1. Lignans from Trachelospermum asiaticum (Tracheolospermum. II) [jstage.jst.go.jp]
- 2. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new lignan glycosides from Trachelospermum lucidum (D. Don) Schum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - ProQuest [proquest.com]
- 5. Phytochemistry, Pharmacology and Traditional Uses of Plants from the Genus Trachelospermum L - PMC [pmc.ncbi.nlm.nih.gov]
Tracheloside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracheloside, a lignan glycoside, has emerged as a compound of significant interest in the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, plant distribution, detailed experimental protocols for isolation and quantification, and the known biological activities and associated signaling pathways of tracheloside. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution
Tracheloside has been identified and isolated from several plant species, primarily within the Apocynaceae and Asteraceae families. The distribution of these plants spans various regions, particularly in Asia.
| Plant Species | Family | Plant Part(s) | Geographical Distribution | Reference(s) |
| Trachelospermum jasminoides (Star Jasmine) | Apocynaceae | Stems and leaves | Eastern and southeastern Asia | [1] |
| Trachelospermum asiaticum | Apocynaceae | Stems and leaves | Asia | [1] |
| Carthamus tinctorius (Safflower) | Asteraceae | Seeds | Widely cultivated in arid and semi-arid regions | [2] |
Quantitative Data:
Quantitative analysis has been performed on the seeds of Carthamus tinctorius, revealing a significant concentration of tracheloside.
| Plant Species | Plant Part | Compound | Concentration (mg/g of dry weight) | Analytical Method | Reference(s) |
| Carthamus tinctorius | Seeds | Tracheloside | 91.45 | HPLC | [3] |
Experimental Protocols
Isolation of Tracheloside from Carthamus tinctorius Seeds
This protocol describes a common method for the isolation of tracheloside from safflower seeds, employing solvent extraction and column chromatography.
Materials:
-
Dried seeds of Carthamus tinctorius
-
Methanol (MeOH)
-
Hexane
-
Diaion HP-20 resin
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography columns
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Appropriate solvents for TLC and column chromatography (e.g., chloroform-methanol mixtures)
Procedure:
-
Extraction:
-
Grind the dried safflower seeds into a fine powder.
-
Macerate the powdered seeds in methanol at room temperature overnight.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water.
-
Partition the suspension with hexane to remove nonpolar compounds, such as oils and fats.
-
Separate the methanolic layer and concentrate it.
-
-
Diaion HP-20 Column Chromatography:
-
Dissolve the concentrated methanolic extract in water and load it onto a Diaion HP-20 column.
-
Wash the column with water to remove sugars and other polar impurities.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect fractions and monitor by TLC to identify fractions containing tracheloside.
-
-
Silica Gel Column Chromatography:
-
Pool the tracheloside-rich fractions from the Diaion column and concentrate.
-
Adsorb the concentrated extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed with an appropriate nonpolar solvent (e.g., chloroform).
-
Elute the column with a gradient of increasing polarity, typically using a mixture of chloroform and methanol.
-
Collect fractions and monitor by TLC.
-
-
Purification:
-
Combine the pure fractions containing tracheloside, as determined by TLC.
-
Concentrate the combined fractions to yield purified tracheloside. The purity can be assessed by HPLC.
-
Quantification of Tracheloside by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the quantitative analysis of tracheloside in plant extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a buffer such as 0.1% formic acid in water). A typical gradient might start with a low percentage of acetonitrile and increase linearly over the run time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
Procedure:
-
Standard Preparation:
-
Accurately weigh a known amount of pure tracheloside standard.
-
Dissolve it in methanol to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the powdered plant material.
-
Extract the sample with methanol using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection into the HPLC.
-
-
Analysis:
-
Inject the prepared standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and identify the peak corresponding to tracheloside based on the retention time of the standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the tracheloside standard against its concentration.
-
Determine the concentration of tracheloside in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the content of tracheloside in the original plant material (e.g., in mg/g).
-
Biological Activities and Signaling Pathways
Tracheloside has demonstrated notable biological activities, particularly in the areas of cancer and dermatology.
Anti-Tumor Activity in Colorectal Cancer
Tracheloside has been shown to inhibit the proliferation and metastasis of colorectal cancer cells.[3] The proposed mechanism involves the induction of cell cycle arrest and apoptosis.[3]
Signaling Pathway in Colorectal Cancer:
Caption: Tracheloside's anti-tumor effects in colorectal cancer.
Promotion of Keratinocyte Proliferation
Tracheloside has been found to promote the proliferation of keratinocytes, suggesting its potential application in wound healing.[4] This effect is mediated through the activation of the ERK1/2 signaling pathway.[4]
Signaling Pathway in Keratinocytes:
Caption: Tracheloside promotes keratinocyte proliferation via ERK1/2.
Conclusion
Tracheloside is a promising natural compound with well-documented anti-tumor and wound-healing properties. This guide provides a foundational understanding of its natural occurrence, methods for its isolation and quantification, and its mechanisms of action at the cellular level. Further research is warranted to fully elucidate its therapeutic potential and to develop standardized protocols for its extraction and clinical application. The detailed methodologies and pathway diagrams presented here are intended to facilitate and inspire future investigations into this valuable bioactive molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Trachelosiaside in Plants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The complete biosynthetic pathway of Trachelosiaside has not been fully elucidated in Trachelospermum species. The following guide presents a putative pathway constructed from the well-established general phenylpropanoid and lignan biosynthesis pathways in plants. The proposed steps are based on analogous reactions found in the biosynthesis of other structurally related lignans.
Introduction
This compound is a lignan glycoside found in plants of the genus Trachelospermum, notably Trachelospermum jasminoides. Lignans are a large class of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. They exhibit a wide range of biological activities, and this compound, along with its aglycone nortrachelogenin, has been investigated for various pharmacological effects. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production in plants or heterologous systems for pharmaceutical applications.
This guide details the proposed biosynthetic pathway of this compound, from primary metabolism to the final glycosylated product. It includes key enzymes, intermediates, and regulatory considerations, supplemented with representative quantitative data and experimental protocols from related pathways.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three major stages:
-
The Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol, from L-phenylalanine.
-
Lignan Aglycone Formation: Dimerization of coniferyl alcohol and subsequent modifications to form the nortrachelogenin backbone.
-
Glycosylation: Attachment of a glucose moiety to nortrachelogenin to yield this compound.
Stage 1: The Phenylpropanoid Pathway
This pathway is a central route in plant secondary metabolism, providing precursors for a vast array of compounds, including flavonoids, coumarins, and lignans[1]. The synthesis of the key monolignol, coniferyl alcohol, proceeds as follows:
-
Step 1: Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
Step 2: Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase.
-
Step 3: p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) .
-
Step 4: p-Coumaroyl-CoA to Caffeoyl-CoA: A second hydroxylation occurs, catalyzed by p-Coumarate 3-Hydroxylase (C3H) .
-
Step 5: Caffeoyl-CoA to Feruloyl-CoA: The newly introduced hydroxyl group is methylated by Caffeoyl-CoA O-Methyltransferase (CCoAOMT) .
-
Step 6: Feruloyl-CoA to Coniferaldehyde: The thioester is reduced to an aldehyde by Cinnamoyl-CoA Reductase (CCR) .
-
Step 7: Coniferaldehyde to Coniferyl Alcohol: The final reduction to the monolignol is catalyzed by Cinnamyl Alcohol Dehydrogenase (CAD) .
Stage 2: Formation of the Nortrachelogenin Aglycone
This stage involves the dimerization of coniferyl alcohol and a series of modifications to form the specific diarylbutyrolactone lignan structure of nortrachelogenin.
-
Step 8: Coniferyl Alcohol to (+)-Pinoresinol: Two molecules of coniferyl alcohol undergo stereoselective oxidative coupling to form (+)-pinoresinol. This reaction is mediated by a laccase or peroxidase and controlled stereochemically by a Dirigent Protein (DIR) [2].
-
Step 9: (+)-Pinoresinol to (+)-Lariciresinol: The furan ring of pinoresinol is reductively opened by Pinoresinol-Lariciresinol Reductase (PLR) .
-
Step 10: (+)-Lariciresinol to (-)-Secoisolariciresinol: A second reduction is catalyzed by the same Pinoresinol-Lariciresinol Reductase (PLR) .
-
Step 11: (-)-Secoisolariciresinol to (-)-Matairesinol: The primary alcohol is oxidized to a carboxylic acid, which then forms a lactone ring. This is catalyzed by Secoisolariciresinol Dehydrogenase (SDH) [3].
-
Step 12: (-)-Matairesinol to (-)-Nortrachelogenin: This proposed step involves the O-demethylation of one of the methoxy groups on the aromatic rings of matairesinol. This reaction is likely catalyzed by an O-demethylase , a class of enzymes known to be involved in modifying lignin and related compounds[4][5][6]. The exact enzyme in Trachelospermum has not been identified.
Stage 3: Glycosylation to this compound
The final step is the attachment of a glucose molecule to the aglycone.
-
Step 13: (-)-Nortrachelogenin to this compound: A glucose moiety is transferred from UDP-glucose to one of the hydroxyl groups of nortrachelogenin. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) [7]. Plant genomes contain a large number of UGTs with varying substrate specificities[8][9]. The specific UGT responsible for this compound biosynthesis is unknown.
Visualization of the Biosynthetic Pathway
Caption: Putative biosynthetic pathway of this compound from L-Phenylalanine.
Quantitative Data
Specific quantitative data for the enzymes in the this compound pathway are not available. The following tables summarize representative kinetic data and metabolic flux analyses for key enzyme classes from studies on other plant phenylpropanoid and lignan pathways.
Table 1: Representative Enzyme Kinetic Parameters
| Enzyme Class | Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 211 | N/A |
| 4CL | Arabidopsis thaliana | p-Coumaric Acid | 16 | 0.8 | N/A |
| PLR | Podophyllum pleianthum | (+)-Pinoresinol | 1.5 | 0.25 | [3] |
| SDH | Podophyllum pleianthum | (-)-Secoisolariciresinol | 11.2 | 0.98 | [3] |
| UGT | Isatis indigotica (IiUGT4) | Lariciresinol | 115.8 | 0.012 | [7] |
Note: Data are illustrative and sourced from studies on homologous enzymes.
Table 2: Representative Metabolic Flux Analysis Data
| Pathway | Plant System | Condition | Flux (nmol gFW-1 h-1) | Reference |
| Phenylpropanoid | Potato Tuber (Wound-healing) | Biosynthesis of Chlorogenic Acid | 4.63 | [10] |
| Phenylpropanoid | Potato Tuber (Elicitor-treated) | Biosynthesis of p-Coumaroyloctopamine | Increased significantly | [11] |
| Lignin Biosynthesis | Arabidopsis stems | Phenylalanine supply | Rate-limiting factor | [12] |
Note: Metabolic flux is highly dependent on the specific plant tissue, developmental stage, and environmental conditions.
Experimental Protocols
Detailed protocols for the entire this compound pathway are not established. Below are representative methodologies for key experiments commonly used to elucidate such pathways.
Protocol 1: Heterologous Expression and Functional Characterization of a Putative UDP-Glycosyltransferase (UGT)
This protocol describes the expression of a candidate UGT gene in E. coli to test its ability to glycosylate nortrachelogenin.
1. Gene Cloning and Vector Construction:
- Isolate total RNA from young leaves of Trachelospermum jasminoides.
- Synthesize cDNA using a reverse transcriptase kit.
- Amplify the full-length coding sequence of the candidate UGT gene using PCR with specific primers.
- Clone the PCR product into an expression vector (e.g., pET-28a or pGEX) suitable for E. coli expression, often with a His-tag or GST-tag for purification.
2. Heterologous Protein Expression:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow a 5 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
- Inoculate 500 mL of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.
- Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
3. Protein Purification:
- Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, with protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).
- Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
- Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
- Verify protein purity and size using SDS-PAGE.
4. In Vitro Enzyme Assay:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.5)
- 1-5 µg of purified UGT enzyme
- 1 mM UDP-glucose (sugar donor)
- 0.5 mM Nortrachelogenin (aglycone substrate, dissolved in DMSO)
- 5 mM MgCl2
- Incubate the reaction at 30°C for 1-4 hours.
- Stop the reaction by adding an equal volume of methanol.
- Centrifuge to pellet the precipitated protein.
- Analyze the supernatant for the formation of this compound using HPLC or LC-MS.
Protocol 2: Metabolite Extraction and Analysis by HPLC
This protocol outlines a general procedure for extracting and quantifying lignans like this compound from plant tissue.
1. Sample Preparation:
- Harvest fresh plant material (e.g., leaves or stems of T. jasminoides).
- Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
- Lyophilize (freeze-dry) the tissue to a constant weight and then grind into a fine powder.
2. Extraction:
- Weigh approximately 100 mg of dried powder into a microcentrifuge tube.
- Add 1.5 mL of 80% methanol (v/v).
- Vortex thoroughly and sonicate for 30 minutes in a water bath.
- Centrifuge at 13,000 x g for 15 minutes.
- Collect the supernatant. Repeat the extraction on the pellet one more time.
- Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Analysis:
- System: A standard HPLC system with a photodiode array (PDA) or UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile with 0.1% formic acid).
- Gradient Example: 10% B to 90% B over 40 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor at 280 nm, a common wavelength for detecting the aromatic rings of lignans.
- Quantification: Use an authentic standard of this compound to create a calibration curve for absolute quantification.
Visualization of Experimental Workflow
Caption: Workflow for heterologous expression and characterization of a UGT.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a robust framework for understanding its formation in plants. It begins with the conserved phenylpropanoid pathway, proceeds through the established steps of lignan formation, and culminates in a putative demethylation and a final glycosylation step. While this guide offers a comprehensive overview based on current knowledge, significant research is required to validate each step specifically within Trachelospermum.
Future research should focus on:
-
Transcriptome and Genome Analysis: Identifying candidate genes for the O-demethylase and the specific UGT involved in this compound biosynthesis in T. jasminoides.
-
Enzyme Characterization: In vitro and in vivo functional validation of these candidate enzymes.
-
Metabolic Flux Analysis: Quantifying the flow of intermediates through the pathway in Trachelospermum to identify rate-limiting steps.
Elucidating the precise molecular details of this pathway will unlock the potential for biotechnological production of this compound and other valuable lignans for the pharmaceutical and nutraceutical industries.
References
- 1. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 2. Pinoresinol - Wikipedia [en.wikipedia.org]
- 3. Bioconversion of Pinoresinol into Matairesinol by Use of Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Kraft lignin demethylation and fungal O-demethylases like vanillate-O-demethylase and syringate O-demethylase catalyzed catechol-Fe3+ complexation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic flux analysis of the phenylpropanoid pathway in wound-healing potato tuber tissue using stable isotope-labeled tracer and LC-MS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Item - Measuring and Modeling of Phenylpropanoid Metabolic Flux in Arabidopsis - Purdue University Graduate School - Figshare [hammer.purdue.edu]
An In-Depth Technical Guide to the Physical and Chemical Properties of Trachelosiaside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trachelosiaside is a lignan glycoside that has garnered interest within the scientific community for its potential therapeutic properties. Isolated from plants of the Trachelospermum genus, notably Trachelospermum lucidum and Trachelospermum asiaticum, this natural compound has demonstrated noteworthy biological activities, including anti-inflammatory and antioxidant effects.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological activities and associated signaling pathways. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and mechanism of action studies.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄O₁₂ | PubChem |
| Molecular Weight | 550.6 g/mol | PubChem |
| Appearance | Amorphous white solid | [1] |
| Melting Point | 167-170 °C (for the related compound Tracheloside) | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | N/A |
Spectral Data Analysis
Spectroscopic analysis is essential for the structural elucidation and identification of this compound.
UV-Vis Spectroscopy
The ultraviolet-visible spectrum of a compound provides information about its electronic transitions and the presence of chromophores.
| Wavelength (λmax) | Solvent |
| Not explicitly reported | Methanol |
Note: While UV-Vis spectroscopy is a standard characterization technique for such compounds, specific λmax values for this compound in methanol were not found in the reviewed literature.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.
| Peak (cm⁻¹) | Functional Group |
| 3382–2930 | O-H (hydroxyl groups) |
| 1727–1661 | C=O (carbonyl groups) |
Source:[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H-NMR (400 MHz, CD₃OD): Note: A detailed list of chemical shifts (δ) in ppm and coupling constants (J) in Hz for this compound is not fully available in the reviewed literature. General assignments indicate the presence of aromatic protons, methoxy groups, and sugar moieties.[1]
¹³C-NMR (100 MHz, CD₃OD): Note: A complete list of ¹³C chemical shifts for this compound is not fully available in the reviewed literature. The spectrum would be expected to show signals corresponding to aromatic carbons, carbonyl carbons, methoxy carbons, and the carbons of the glycosidic unit.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
| Ionization Mode | Key Fragments (m/z) |
| ESI-MS/MS | Not explicitly reported |
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
The following protocol describes a general method for the isolation of lignans from Trachelospermum species.
-
Extraction: The dried and powdered leaves of Trachelospermum lucidum are extracted with butanol.[1]
-
Concentration: The butanolic extract is concentrated under reduced pressure to yield a crude residue.[1]
-
Fractionation: The crude extract is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of chloroform and methanol.
-
Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Lipoxygenase Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit the lipoxygenase enzyme.
-
Reagent Preparation:
-
Prepare a 0.2 M borate buffer (pH 9.0).
-
Prepare a substrate solution of linoleic acid.
-
Prepare a solution of soybean lipoxygenase enzyme in the borate buffer.
-
Prepare stock solutions of this compound in DMSO at various concentrations.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the borate buffer, enzyme solution, and the this compound solution (or DMSO for control).
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding the linoleic acid solution.
-
Immediately measure the change in absorbance at 234 nm over a period of 3-5 minutes using a UV-Vis spectrophotometer.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control – Absorbance of test sample) / Absorbance of control] x 100
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve.
-
DPPH Radical Scavenging Assay
This assay assesses the antioxidant capacity of this compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of dilutions of this compound in methanol.
-
-
Assay Procedure:
-
In a test tube or a 96-well plate, add the this compound solution to the DPPH solution.
-
For the control, use methanol instead of the this compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer or a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control – Absorbance of sample) / Absorbance of control] x 100
-
The IC₅₀ value is determined from a plot of scavenging activity against the concentration of this compound.
-
Biological Activities and Signaling Pathways
This compound has been reported to exhibit moderate inhibitory activity against the lipoxygenase enzyme, suggesting its potential as an anti-inflammatory agent.[1] However, detailed studies on its effects on key inflammatory and cell signaling pathways such as NF-κB, MAPK, and PI3K/Akt are currently lacking in the available scientific literature. Future research is warranted to elucidate the precise molecular mechanisms underlying the biological activities of this compound.
Should such research be undertaken, the following diagrams illustrate the hypothetical points of intervention for this compound within these pathways, based on the known mechanisms of other anti-inflammatory and anti-tumor natural products.
Potential Interaction with the NF-κB Signaling Pathway
References
Tracheloside: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of Tracheloside, a lignan glycoside with significant therapeutic potential. It is intended for researchers, scientists, and professionals in drug development. This document covers the core physicochemical properties of Tracheloside, detailed experimental protocols for investigating its biological activities, and a summary of its known signaling pathways. Particular emphasis is placed on its roles in promoting wound healing and its anti-cancer properties.
Introduction
Tracheloside is a natural compound isolated from various plant species, including those of the Trachelospermum and Carthamus genera. It is classified as a lignan, a class of polyphenols known for their diverse biological activities.[1] Recent studies have highlighted the potential of Tracheloside in several therapeutic areas, notably in dermatology for its wound-healing properties and in oncology for its anti-proliferative and pro-apoptotic effects on cancer cells. This guide aims to consolidate the current knowledge on Tracheloside and provide practical information for its further investigation.
Physicochemical Properties
There has been some confusion in scientific literature between Tracheloside and a similarly named iridoid glycoside, Trachelosiaside. This guide focuses on the lignan Tracheloside. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 33464-71-0 | [1][2][3] |
| Molecular Weight | 550.6 g/mol | [1][2] |
| Molecular Formula | C₂₇H₃₄O₁₂ | [1][2] |
| Class | Lignan Glycoside | [1] |
Biological Activities and Signaling Pathways
Tracheloside exhibits a range of biological activities, with its effects on skin cell proliferation and cancer cell viability being the most extensively studied.
Promotion of Wound Healing
Tracheloside has been shown to promote the proliferation of keratinocytes, the primary cell type in the epidermis, which is a crucial step in the wound healing process.
The pro-proliferative effect of Tracheloside on keratinocytes is mediated through the activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[4] ERK1/2 are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a central role in regulating cell growth, differentiation, and survival.
Caption: Tracheloside-induced ERK1/2 signaling pathway in keratinocytes.
Anti-Cancer Activity
Tracheloside has demonstrated significant anti-cancer effects, particularly against colorectal cancer cells.[1][5] Its mechanisms of action involve the induction of cell cycle arrest and apoptosis, as well as the inhibition of metastasis-related processes.
In colorectal cancer cells, Tracheloside's anti-tumor activity is multifaceted:
-
Cell Cycle Arrest: It upregulates the expression of p16, a cyclin-dependent kinase inhibitor, and downregulates the levels of Cyclin D1 and CDK4, leading to cell cycle arrest at the G1/S checkpoint.[1][5]
-
Induction of Apoptosis: Tracheloside triggers programmed cell death through the mitochondria-mediated apoptotic pathway, which involves the regulation of the Bcl-2 family of proteins.[1][5]
-
Inhibition of EMT: It also regulates the expression of markers associated with the epithelial-mesenchymal transition (EMT), a process critical for cancer cell metastasis.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Trachelosiaside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trachelosiaside, a lignan C-glucoside, represents a significant discovery in the field of natural product chemistry. First isolated from the stems of Trachelospermum asiaticum, this compound has garnered interest for its potential biological activities. This technical guide provides an in-depth overview of the history of this compound's discovery, detailed experimental protocols for its isolation and purification, and a summary of its known biological signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Discovery and History
This compound was first reported in a 1986 publication by F. Abe and T. Yamauchi in the Chemical & Pharmaceutical Bulletin. Their work, titled "Lignans from Trachelospermum asiaticum (Tracheolospermum. II)," detailed the isolation and structure elucidation of this novel compound from the polar fraction of a methanol extract of Trachelospermum asiaticum stems.[1] This discovery was particularly noteworthy as this compound was identified as matairesinol 5'-C-β-D-glucoside, the first naturally occurring C-glucoside of a lignan.[2]
The genus Trachelospermum, belonging to the Apocynaceae family, has a long history of use in traditional medicine in East Asian countries like Korea, China, and Japan for treating conditions such as hypertension and neuralgia.[3] Phytochemical investigations of this genus have revealed a rich diversity of compounds, including lignans, triterpenoids, and flavonoids, with lignans being a representative and predominant class of compounds.[1][4]
Experimental Protocols
The following protocols are based on established methodologies for the isolation of lignans from plant materials and are representative of the techniques likely employed in the initial discovery of this compound.
Plant Material Extraction and Fractionation
A general workflow for the extraction and fractionation of Trachelospermum asiaticum to isolate lignans is depicted below.
References
Trachelosiaside: A Technical Whitepaper on its Potential Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trachelosiaside, a naturally occurring lignan glycoside, has been identified as a constituent of various plant species, notably within the Trachelospermum genus. Preliminary research into the bioactivity of compounds from these plants has suggested a range of potential pharmacological activities. This technical guide provides an in-depth overview of the currently available scientific data on the pharmacological effects of this compound, with a focus on its anti-inflammatory properties. The information is presented to support further research and development initiatives in the fields of pharmacology and medicinal chemistry.
Pharmacological Data: Anti-inflammatory Activity
The primary reported pharmacological effect of this compound is its inhibitory activity against lipoxygenase (LOX), a key enzyme family involved in the inflammatory cascade. A study by Ahmad et al. successfully isolated this compound from Trachelospermum lucidum and evaluated its potential to inhibit lipoxygenase.
Quantitative Data Summary
The following table summarizes the quantitative data on the lipoxygenase inhibitory activity of this compound and its co-isolated compounds, providing a comparative context for its potency.
| Compound | Target Enzyme | IC50 (µM) ± S.E.M. | Activity Level |
| Leucioside (1) | Lipoxygenase | 9.1 ± 0.5 | Potent |
| New Triterpenoid (2) | Lipoxygenase | - | Moderate |
| This compound (3) | Lipoxygenase | - | Moderate |
| Matairesinol (4) | Lipoxygenase | 15.7 ± 0.2 | Potent |
| Baicalein (Positive Control) | Lipoxygenase | 22.7 ± 0.8 | - |
Note: The specific IC50 value for this compound was reported as "moderate" in the referenced study, without a precise numerical value provided in the abstract. The IC50 values for the other compounds are included for comparative purposes.
Experimental Protocols
The following section details the methodology employed in the key experiment cited for evaluating the anti-inflammatory activity of this compound.
Lipoxygenase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on the activity of the enzyme lipoxygenase.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of soybean lipoxygenase (LOX). The enzyme catalyzes the oxidation of linoleic acid, which can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.
Materials and Reagents:
-
Soybean lipoxygenase (EC 1.13.11.12)
-
Linoleic acid (substrate)
-
Potassium phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Baicalein (positive control)
-
Spectrophotometer
Procedure:
-
A reaction mixture was prepared containing 160 µL of 100 mM potassium phosphate buffer (pH 8.0), 10 µL of the test compound solution (this compound), and 20 µL of the lipoxygenase enzyme solution.
-
The mixture was incubated at 25 °C for 10 minutes.
-
The reaction was initiated by the addition of 10 µL of the linoleic acid substrate solution.
-
The change in absorbance at 234 nm was monitored for a set period.
-
The inhibitory activity was calculated as the percentage of inhibition of the enzyme activity in the presence of the test compound compared to the control (without the inhibitor).
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined from the dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the logical flow of the experimental protocol for assessing the anti-inflammatory potential of this compound, the following diagram has been generated using the DOT language.
Caption: Experimental workflow for the in vitro lipoxygenase inhibition assay.
Discussion and Future Directions
The available data, though limited to a single primary study, indicates that this compound possesses moderate anti-inflammatory potential through the inhibition of lipoxygenase. This finding provides a preliminary basis for its purported traditional uses in inflammatory conditions. However, to establish a comprehensive pharmacological profile, further research is imperative.
Future investigations should focus on:
-
Quantitative Analysis: Determining the precise IC50 value of this compound for lipoxygenase inhibition and conducting dose-response studies.
-
Mechanism of Action: Elucidating the specific mechanism of lipoxygenase inhibition (e.g., competitive, non-competitive) and exploring its effects on other key inflammatory mediators and signaling pathways (e.g., cyclooxygenase, NF-κB, MAPK).
-
In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in relevant animal models of inflammation to assess its bioavailability, in vivo potency, and potential toxicity.
-
Antioxidant and Other Activities: Investigating the potential antioxidant, anti-tumor, and other pharmacological effects of this compound through a battery of in vitro and in vivo assays.
Conclusion
This compound emerges as a natural compound of interest with demonstrated moderate inhibitory activity against lipoxygenase, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. The data and protocols presented in this technical guide are intended to serve as a foundational resource for researchers and drug development professionals to design and execute further studies aimed at fully characterizing the pharmacological profile and therapeutic potential of this compound. Rigorous and expanded research is crucial to validate and build upon these initial findings.
A Comprehensive Review of the Biological Activities of Tracheloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracheloside, a lignan glycoside, has emerged as a compound of significant interest in the field of pharmacology due to its diverse biological activities. Primarily extracted from Trachelospermum jasminoides (star jasmine) and also found in other plants like Carthamus tinctorius (safflower), this natural compound has demonstrated promising therapeutic potential. This technical guide provides an in-depth review of the current literature on the biological activities of Tracheloside, with a focus on its anti-inflammatory, anti-rheumatoid arthritis, anticancer, and wound-healing properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts.
Core Biological Activities of Tracheloside
Anti-inflammatory and Anti-Rheumatoid Arthritis Activity
Tracheloside has been shown to possess significant anti-inflammatory and anti-rheumatoid arthritis properties. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways.
Quantitative Data Summary
| Activity | Experimental Model | Key Findings | Reference |
| Inhibition of Inflammatory Mediators | TNF-α induced MH7A human rheumatoid arthritis synovial cells | Effectively inhibited the release of IL-6 and IL-17. Reduced the production of COX-2, MMP2, MMP3, and MMP9. | [1] |
| Inhibition of Cell Migration | MH7A human rheumatoid arthritis synovial cells | Suppressed the migration of MH7A cells in vitro. | [1] |
Experimental Protocols
In Vitro Anti-inflammatory Assay in MH7A Cells
-
Cell Culture: Human rheumatoid arthritis synovial fibroblast-like cells (MH7A) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Inflammation: Cells are stimulated with tumor necrosis factor-alpha (TNF-α) to induce an inflammatory response, characterized by the release of inflammatory cytokines and matrix metalloproteinases (MMPs).
-
Treatment: Cells are treated with varying concentrations of Tracheloside.
-
Analysis of Inflammatory Mediators: The levels of interleukin-6 (IL-6) and IL-17 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits. The expression of cyclooxygenase-2 (COX-2), MMP2, MMP3, and MMP9 is determined by Western blot analysis.[1]
-
Cell Migration Assay: A scratch wound healing assay or a transwell migration assay is used to assess the effect of Tracheloside on the migration of MH7A cells.
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
-
Animal Model: DBA/1 mice, which are genetically susceptible to developing arthritis, are commonly used.
-
Induction of Arthritis: Arthritis is induced by immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days after the initial immunization.
-
Treatment: Mice are orally administered with Tracheloside at specified doses daily.
-
Assessment of Arthritis: The severity of arthritis is evaluated by monitoring paw swelling using a caliper and assigning a clinical arthritis score based on erythema and swelling of the joints.
-
Histopathological Analysis: At the end of the study, the joints are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.
Signaling Pathways
Tracheloside exerts its anti-rheumatoid arthritis effects by inhibiting the IL-17/MAPK signaling pathway.[1] In TNF-α-stimulated MH7A cells, Tracheloside reduces the phosphorylation of JNK and p38 MAPKs, key components of this pathway.
References
An authoritative overview of the chemical properties, biological activities, and therapeutic potential of Trachelosiaside and its related lignan compounds, with a focus on their applications in cancer research.
This technical guide provides a comprehensive analysis of this compound (TCS), a naturally occurring lignan glycoside, and its structurally related compounds, arctigenin and matairesinol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. It delves into their anti-cancer properties, mechanisms of action, and provides detailed experimental protocols for their evaluation. While the primary focus is on Tracheloside, this guide also incorporates data on related lignans to offer a broader perspective on their structure-activity relationships and therapeutic promise.
Core Compounds and Their Biological Activities
Tracheloside, a lignan glucoside, has demonstrated significant biological activity, particularly in the realm of oncology.[1] It is known to exhibit anti-tumor effects by inhibiting cell proliferation, inducing apoptosis, and suppressing metastasis in various cancer cell lines, with a notable focus on colorectal cancer in preclinical studies.[1]
Structurally related lignans, such as arctigenin and matairesinol, have also been the subject of extensive research and have shown potent cytotoxic and anti-inflammatory activities.[2][3] These compounds serve as valuable benchmarks for understanding the therapeutic potential of the broader lignan family.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of Tracheloside and its related compounds, arctigenin and matairesinol, against various cancer cell lines. It is important to note that direct IC50 values for Tracheloside are not widely reported in the currently available literature; however, dose-dependent effects have been documented.
Table 1: Dose-Dependent Effects of Tracheloside (TCS) on Cancer Cell Lines
| Cell Line | Assay | Concentration | Observed Effect |
| CT26 (Murine Colorectal Carcinoma) | WST-1 Cell Viability | 1, 10, 100 µM | Dose- and time-dependent decrease in cell viability.[4] |
| SW480 (Human Colorectal Adenocarcinoma) | WST-1 Cell Viability | 10, 100 µM | Slight inhibition of cell viability after 72-96 hours. |
| SW620 (Human Colorectal Adenocarcinoma) | WST-1 Cell Viability | 10, 100 µM | Slight inhibition of cell viability after 72-96 hours. |
| CT26 | Annexin V/PI Apoptosis Assay | 10, 50, 100 µM | Dose-dependent increase in early and late apoptotic cells.[4] |
Table 2: IC50 Values of Arctigenin and Matairesinol in Cancer Cell Lines
| Compound | Cell Line | IC50 Value |
| Arctigenin | CCRF-CEM (T-cell lymphoma) | 1.21 ± 0.15 µM |
| Matairesinol | CCRF-CEM (T-cell lymphoma) | 4.27 ± 0.41 µM |
| Arctigenin | H116 (Colon Cancer) | 0.31 µg/ml |
| Arctiin (prodrug of Arctigenin) | H116 (Colon Cancer) | 2.5 µg/ml |
| Arctigenin Analogue (Compound 32) | HCT-116 (Colorectal Carcinoma) | 3.27 µM |
| Arctigenin Analogue (Compound 29) | MDA-MB-231 (Breast Cancer) | 5.79 µM |
Signaling Pathways and Mechanism of Action
The anti-cancer effects of Tracheloside and related lignans are, in part, mediated through the modulation of key cellular signaling pathways. A significant body of evidence points to the involvement of the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5][6][7]
Tracheloside treatment in colorectal cancer cells has been shown to upregulate the cell cycle inhibitor p16 and downregulate cyclin D1 and CDK4, leading to cell cycle arrest.[1] Furthermore, it induces mitochondria-mediated apoptosis through the regulation of the Bcl-2 family of proteins.[1]
The diagram below illustrates the proposed mechanism of action, focusing on the PI3K/Akt/mTOR signaling cascade.
Caption: Proposed signaling pathway of Tracheloside and related lignans.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to assess the anti-cancer activity of Tracheloside derivatives and related compounds.
Cell Viability Assay (WST-1)
This protocol outlines the use of the WST-1 assay to determine the effect of test compounds on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., CT26, SW480, SW620)
-
Complete cell culture medium
-
96-well microplates
-
Test compound (Tracheloside or related lignans)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3x10³ to 1x10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound (e.g., 1, 10, 100 µM) and a vehicle control.
-
Incubate for desired time points (e.g., 24, 48, 72, 96 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Caption: Workflow for the WST-1 cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells by flow cytometry.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound for the desired duration.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer and analyze by flow cytometry within one hour.
-
Quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of PI3K/Akt Pathway
This protocol details the steps for analyzing the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[8][9][10]
Materials:
-
Treated cell lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Caption: Workflow for Western Blot analysis.
Synthesis of this compound Derivatives and Related Compounds
The biosynthesis of lignans typically involves the oxidative coupling of two phenylpropanoid units.[11] Chemical synthesis of lignan derivatives often focuses on modifying the core structure of the aglycone (e.g., trachelogenin, the aglycone of Tracheloside) or altering the glycosidic bond. Derivatization of related lignans like arctigenin has been achieved through modifications at various positions, including the C-9' position, which has been shown to enhance biological activity. Future synthetic efforts could explore the enzymatic or chemical glycosylation of trachelogenin with various sugar moieties or the chemical modification of the trachelogenin scaffold to generate novel derivatives with potentially improved pharmacological profiles.
Conclusion and Future Directions
Tracheloside and its related lignan compounds, arctigenin and matairesinol, represent a promising class of natural products with significant anti-cancer potential. Their ability to modulate critical signaling pathways, such as the PI3K/Akt/mTOR cascade, and induce cell cycle arrest and apoptosis in cancer cells underscores their therapeutic relevance. This technical guide provides a comprehensive overview of their biological activities and detailed protocols for their in vitro evaluation.
A significant gap in the current research landscape is the limited availability of data on specific derivatives of this compound. Future research should focus on the synthesis and biological evaluation of novel this compound derivatives to explore their structure-activity relationships and identify compounds with enhanced potency and selectivity. Further investigation into the precise molecular targets and the in vivo efficacy of these compounds will be crucial for their translation into clinical applications. The methodologies and data presented in this guide serve as a valuable resource for advancing the research and development of this promising class of anti-cancer agents.
References
- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis [mdpi.com]
- 2. Cytotoxicity of arctigenin and matairesinol against the T-cell lymphoma cell line CCRF-CEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Arctin and Arctigenin as a Potential Treatment for Solid Tumors" by Mani Maheshwari, Joe Media et al. [scholarlycommons.henryford.com]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of (-)-arctigenin derivatives and their anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Trachelosiaside Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trachelosiaside is a lignan glycoside found in plants of the Trachelospermum genus, notably Trachelospermum jasminoides. This compound has garnered interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed protocols for the extraction and purification of this compound, intended to aid researchers in isolating this compound for further study and drug development. The methodologies described are based on established techniques for the isolation of lignans from plant materials.
Quantitative Data Summary
| Compound | Starting Material | Extraction Method | Purification Method | Yield | Reference |
| Nortracheloside | 696.8 g of dried Trachelospermum asiaticum roots | 100% Methanol extraction, followed by fractionation | HP-20 resin column chromatography | 128.2 mg | [1] |
| Trachelogenin | 696.8 g of dried Trachelospermum asiaticum roots | 100% Methanol extraction, followed by fractionation | HP-20 resin column chromatography | 94.6 mg | [1] |
| Nortrachelogenin | 696.8 g of dried Trachelospermum asiaticum roots | 100% Methanol extraction, followed by fractionation | HP-20 resin column chromatography | 25 mg | [1] |
Experimental Protocols
Extraction of Crude this compound from Trachelospermum jasminoides
This protocol describes the initial extraction of a lignan-rich fraction from the dried and powdered stems and leaves of Trachelospermum jasminoides.
Materials and Reagents:
-
Dried and powdered stems and leaves of Trachelospermum jasminoides
-
85% Ethanol (v/v) in distilled water
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks)
Protocol:
-
Macerate the dried and powdered plant material in 85% ethanol at room temperature. The solvent-to-material ratio should be approximately 10:1 (v/w).
-
Allow the mixture to stand for 72 hours with occasional agitation.
-
Filter the mixture through filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Fractionation of the Crude Extract
This protocol details the separation of the crude extract into fractions of varying polarity to enrich the lignan content.
Materials and Reagents:
-
Crude ethanol extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Suspend the crude ethanol extract in distilled water.
-
Perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol in a separatory funnel.
-
For each solvent, add a volume equal to the aqueous suspension, shake vigorously for 5-10 minutes, and allow the layers to separate.
-
Collect the respective solvent layers. Repeat the partitioning for each solvent three times.
-
Combine the respective fractions (n-hexane, ethyl acetate, n-butanol, and the remaining aqueous fraction).
-
Concentrate each fraction to dryness using a rotary evaporator. The lignans, including this compound, are expected to be enriched in the n-butanol fraction.[2]
Purification of this compound by Column Chromatography
This protocol describes the purification of this compound from the enriched n-butanol fraction using column chromatography.
Materials and Reagents:
-
Dried n-butanol fraction
-
HP-20 resin
-
Methanol (MeOH)
-
Distilled water
-
Chromatography column
-
Fraction collector
Protocol:
-
Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase (100% water).
-
Pack a chromatography column with HP-20 resin and equilibrate it with 100% distilled water.
-
Load the dissolved sample onto the column.
-
Elute the column with a stepwise gradient of methanol in water. The recommended gradient is 0:1, 2:3, 1:1, 3:2, and 1:0 (MeOH:H₂O).[2]
-
Collect fractions of a suitable volume using a fraction collector.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Combine the fractions containing pure this compound and concentrate to dryness.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Final Purification
This protocol provides a method for the analytical determination and final purification of this compound.
Materials and Reagents:
-
Purified this compound fractions
-
HPLC-grade methanol
-
HPLC-grade water
-
ZORBAX Eclipse XDB-C18 analytical column (4.6 mm x 150 mm, 5 µm) or a preparative equivalent
-
HPLC system with a UV detector
Protocol:
-
Prepare the mobile phase: Solvent A - Water; Solvent B - Methanol.
-
Set up the HPLC system with the ZORBAX Eclipse XDB-C18 column.
-
The column temperature should be maintained at 30°C.
-
Set the flow rate to 0.8 mL/min.
-
The detection wavelength should be set to 230 nm.
-
Use the following gradient elution program:
-
0-15 min: 10% B to 30% B
-
15-40 min: 30% B to 40% B
-
40-60 min: 40% B to 60% B
-
-
Inject the dissolved sample onto the column.
-
Collect the peak corresponding to this compound for final purification or integrate the peak area for quantitative analysis.
Biological Activity and Signaling Pathway
This compound has demonstrated anti-inflammatory properties. Research has shown that it can inhibit the IL-17/MAPK signaling pathway.[3] This pathway is crucial in the pathogenesis of certain inflammatory diseases, such as rheumatoid arthritis. By inhibiting this pathway, this compound reduces the production of key inflammatory mediators.[3]
Visualizations
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 2. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
High-performance liquid chromatography (HPLC) method for Trachelosiaside analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of Trachelosiaside using High-Performance Liquid Chromatography (HPLC). This compound, a lignan glycoside found in plants of the Trachelospermum genus, has garnered interest for its potential pharmacological activities. This guide outlines a starting methodology for the separation and quantification of this compound, including sample preparation, HPLC conditions, and method validation parameters. The provided protocol is based on established methods for structurally similar glycosidic compounds and serves as a robust starting point for method development and validation in a research or quality control setting.
Introduction
This compound is a naturally occurring lignan glycoside with potential therapeutic applications.[1][2] Accurate and reliable analytical methods are crucial for its quantification in raw materials, extracts, and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile and thermally labile compounds.[3][4][5][6] This application note details a reverse-phase HPLC (RP-HPLC) method that can be adapted and validated for the specific analysis of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended as a starting point due to its wide applicability in separating glycosides.[3][7]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid or ammonium acetate for mobile phase modification.
-
This compound Reference Standard: Of known purity.
Sample Preparation
The following is a general procedure for the extraction of this compound from a plant matrix. The user should optimize the extraction procedure for their specific sample type.
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Accurately weigh a portion of the powdered sample.
-
Perform a solvent extraction using a suitable solvent. Based on the polar nature of glycosides, a mixture of methanol and water or ethanol and water is a good starting point.[8]
-
Sonication or reflux extraction can be employed to improve extraction efficiency.
-
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection into the HPLC system. This is a critical step to prevent column clogging and system damage.
HPLC Method
The following method parameters are a starting point and should be optimized for the specific column and HPLC system being used.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or scan for optimal wavelength with PDA) |
| Injection Volume | 10 µL |
Method Development and Validation
For routine analysis, the proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a blank matrix and a spiked matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the this compound reference standard. A minimum of five concentration levels is recommended.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study using a spiked matrix at different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and should be assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and structured tables for easy comparison and reporting.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| RSD of Peak Area | ≤ 2.0% | |
| RSD of Retention Time | ≤ 1.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity | |
| Range (µg/mL) | |
| Correlation Coefficient (r²) | |
| Equation (y = mx + c) | |
| Accuracy (% Recovery) | |
| Low Concentration | |
| Medium Concentration | |
| High Concentration | |
| Precision (%RSD) | |
| Intra-day | |
| Inter-day | |
| LOD (µg/mL) | |
| LOQ (µg/mL) |
Experimental Protocols & Workflows
Standard Solution Preparation
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to the desired concentrations covering the expected range of the samples.
Sample Analysis Workflow
References
- 1. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantitative HPLC analysis of cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steroid Glycosides Hyrcanoside and Deglucohyrcanoside: On Isolation, Structural Identification, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell-Based Assays Using Trachelosiaside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trachelosiaside, a lignan glycoside, has garnered significant interest in the scientific community for its potential therapeutic properties. Emerging research highlights its efficacy as an anti-inflammatory and anti-cancer agent. In the context of inflammation, this compound has been shown to inhibit the IL-17/MAPK signaling pathway, a critical mediator in autoimmune diseases like rheumatoid arthritis.[1] Furthermore, extensive studies on colorectal cancer have revealed its ability to impede cancer cell proliferation, trigger cell cycle arrest and apoptosis, and curtail metastasis by modulating key cellular pathways.[2][3][4]
These application notes provide detailed protocols for a range of in vitro cell-based assays to investigate the biological activities of this compound. The protocols are designed to be comprehensive and accessible for researchers in cell biology, pharmacology, and drug discovery.
Data Summary
Anti-Cancer Activity of this compound on Colorectal Cancer (CRC) Cells
The following tables summarize the quantitative effects of this compound on various colorectal cancer cell lines.
Table 1: Effect of this compound on the Viability of Colorectal Cancer Cell Lines
| Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| CT26 | 1 | 48 | ~95 |
| 10 | 48 | ~85 | |
| 25 | 48 | ~70 | |
| 50 | 48 | ~55 | |
| 100 | 48 | ~40 | |
| SW480 | 100 | 48 | ~80 |
| SW620 | 100 | 48 | ~85 |
Data extracted from a WST-1 assay.[2]
Table 2: Induction of Apoptosis in CT26 Colorectal Cancer Cells by this compound
| Concentration (µM) | Treatment Time (h) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 10 | 48 | 2.1 | 7.9 | 10.0 |
| 50 | 48 | 7.3 | 8.2 | 15.5 |
| 100 | 48 | 9.2 | 8.9 | 18.1 |
Data obtained from Annexin V and Propidium Iodide staining followed by flow cytometry.[2]
Table 3: Effect of this compound on Cell Cycle Distribution in CT26 Cells
| Concentration (µM) | Treatment Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 48 | ~45 | ~40 | ~15 |
| 50 | 48 | 58.8 | ~30 | ~11 |
Data from Propidium Iodide staining and flow cytometry analysis.[2]
Table 4: Inhibition of Migration and Invasion of CT26 Cells by this compound
| Assay | Concentration (µM) | Treatment Time (h) | Inhibition (%) |
| Migration (Wound Healing) | 0.25 | 48 | 14.3 |
| 0.5 | 48 | 14.2 | |
| 1.0 | 48 | 36.2 | |
| Invasion (Transwell) | 0.25 | 48 | 28.2 |
| 0.5 | 48 | 38.1 | |
| 1.0 | 48 | 46.0 |
Quantitative analysis was performed using ImageJ software.[2]
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on the viability of colorectal cancer cells (e.g., CT26, SW480, SW620).
Materials:
-
This compound
-
Colorectal cancer cell lines (CT26, SW480, SW620)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
WST-1 reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in colorectal cancer cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
CT26 cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed CT26 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 48 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol describes how to analyze the cell cycle distribution of colorectal cancer cells treated with this compound.
Materials:
-
This compound
-
CT26 cells
-
70% ice-cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed CT26 cells in 6-well plates and treat with this compound (e.g., 50 µM) for 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Cell Migration Assay (Wound Healing)
This protocol is for assessing the effect of this compound on the migration of colorectal cancer cells.
Materials:
-
This compound
-
CT26 cells
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed CT26 cells in 6-well plates and grow them to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing low serum (e.g., 1% FBS) with different concentrations of this compound (e.g., 0.25, 0.5, 1.0 µM).
-
Capture images of the scratch at 0 hours.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at 48 hours.
-
Measure the width of the wound at both time points using software like ImageJ and calculate the percentage of wound closure.
Western Blot Analysis for Signaling Proteins
This protocol provides a general framework for detecting changes in protein expression in the IL-17/MAPK and apoptosis/cell cycle pathways.
Materials:
-
This compound-treated cells (e.g., MH7A for inflammation, CT26 for cancer)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against p-JNK, JNK, p-p38, p38, COX-2, MMPs, p16, Cyclin D1, CDK4, Bcl-2, Bax, etc.)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's anti-inflammatory mechanism via IL-17/MAPK pathway inhibition.
Caption: this compound's multi-faceted anti-cancer effects on colorectal cancer cells.
Caption: General experimental workflow for studying this compound's in vitro effects.
References
- 1. Tracheloside, the main constituent of the total lignan extract from Trachelospermi Caulis, inhibited rheumatoid arthritis via IL-17/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Trachelosiaside: Unraveling Its Anticancer Mechanism of Action
Application Notes and Protocols for Researchers
Introduction: Trachelosiaside (TCS), a phenolic compound, has emerged as a promising natural agent in cancer research. Studies have demonstrated its potential to inhibit cancer cell proliferation and metastasis. These application notes provide a detailed overview of the current understanding of this compound's mechanism of action in cancer cells, with a focus on colorectal cancer. This document also includes detailed protocols for key experiments to facilitate further research and drug development.
Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis, and potentially by modulating the epithelial-mesenchymal transition (EMT).[1][2] Its activity is linked to its antioxidant properties, which can influence various signaling pathways implicated in cancer progression.[1][2]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, this compound treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p16 and the downregulation of Cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1]
Table 1: Effect of this compound on Cell Cycle Distribution in CT26 Colorectal Cancer Cells
| Treatment Concentration (µM) | Percentage of Cells in G0/G1 Phase |
| Control | Not specified |
| 50 | 58.8% |
| Data from a study on CT26 murine colorectal carcinoma cells.[1] |
Induction of Apoptosis
A key mechanism of this compound's anticancer activity is the induction of apoptosis, or programmed cell death. This is mediated through the intrinsic mitochondrial pathway.[1] Treatment with this compound leads to the cleavage and activation of caspase-9, the initiator caspase in the mitochondrial pathway, and caspase-3, an executioner caspase.[1]
Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It decreases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, while increasing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent caspase activation.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in CT26 Cells
| Treatment Concentration (µM) | Cleaved Caspase-3 Expression | Cleaved Caspase-9 Expression | Bcl-2 Expression | Bcl-xL Expression | Bax Expression |
| 10 | Increased | Increased | Decreased | Decreased | Increased |
| 25 | Increased | Increased | Decreased | Decreased | Increased |
| 50 | Increased | Increased | Decreased | Decreased | Increased |
| 100 | Increased | Increased | Decreased | Decreased | Increased |
| Qualitative data indicating trends observed in Western blot analysis.[1] |
Regulation of Epithelial-Mesenchymal Transition (EMT)
This compound has also been observed to regulate the expression of markers associated with the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties.[1] By inhibiting EMT, this compound may contribute to the suppression of cancer cell metastasis.[1]
Signaling Pathways
While the precise upstream signaling pathways modulated by this compound are still under investigation, its observed effects on cell cycle arrest and apoptosis suggest the involvement of major cancer-related pathways.
Caption: Proposed mechanism of action of this compound in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to study the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., CT26)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or Sorenson's glycine buffer)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins involved in cell cycle and apoptosis.
Caption: General workflow for Western Blot analysis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cyclin D1, CDK4, p16, Bcl-2, Bax, Caspase-3, Caspase-9, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Future Directions
Further research is warranted to fully elucidate the anticancer mechanism of this compound. Key areas for future investigation include:
-
Identification of Upstream Signaling Pathways: Investigating the effect of this compound on pathways such as PI3K/Akt, MAPK, and NF-κB, which are known to regulate cell proliferation, survival, and apoptosis.
-
In Vivo Efficacy: Validating the in vitro findings in animal models of cancer to assess the therapeutic potential of this compound.
-
Combination Therapies: Exploring the synergistic effects of this compound with conventional chemotherapeutic agents.
By providing this comprehensive overview and detailed protocols, we aim to facilitate and inspire further research into the promising anticancer properties of this compound.
References
Animal Models for In Vivo Efficacy Assessment of Tracheloside in Colorectal Cancer
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and standardized protocols for conducting in vivo studies to evaluate the therapeutic potential of Tracheloside (TCS) in a murine model of metastatic colorectal cancer. The protocols herein describe the establishment of a lung metastasis model using CT26 colorectal carcinoma cells in BALB/c mice, the preparation and administration of Tracheloside, and subsequent analyses to assess its impact on tumor progression and relevant molecular pathways. Methodologies for key experiments, including Western blotting for apoptosis and cell cycle markers, quantitative real-time PCR (qRT-PCR) for epithelial-mesenchymal transition (EMT) markers, and TUNEL assays for apoptosis detection in tissue, are outlined. Additionally, signaling pathways influenced by Tracheloside are visualized, and quantitative data from representative studies are summarized for comparative analysis.
I. Introduction
Tracheloside (TCS), a phenolic compound isolated from sources such as Carthamus tinctorius L. (safflower), has demonstrated anti-tumor and anti-oxidant properties.[1] Recent in vivo studies have highlighted its potential in inhibiting the metastasis of colorectal cancer (CRC) cells.[1][2][3] This document aims to provide researchers with a comprehensive guide to replicate and build upon these findings by detailing the necessary animal models and experimental procedures. The protocols provided are based on established methodologies and published research to ensure reproducibility and scientific rigor.
II. In Vivo Animal Model: Colorectal Cancer Lung Metastasis
A widely used and effective model for studying the metastatic potential of colorectal cancer and the efficacy of therapeutic agents is the intravenous injection of cancer cells into immunocompetent mice, which leads to the formation of tumor colonies in the lungs.[1][4][5]
Animal Model Specifications:
| Parameter | Specification |
| Animal Species | Mouse |
| Strain | BALB/c |
| Age | 4-6 weeks |
| Sex | Female |
| Housing | Sterile, laminar air-flow room, 12h light/dark cycle, 22 ± 1°C |
Cancer Cell Line:
| Parameter | Specification |
| Cell Line | CT26 (murine colorectal carcinoma) |
| Culture Conditions | DMEM with 10% FBS and 1% Penicillin-Streptomycin, 37°C, 5% CO2 |
III. Experimental Protocols
A. Preparation of Tracheloside for In Vivo Administration
Tracheloside is prepared in a vehicle suitable for in vivo administration to ensure its solubility and bioavailability.
Materials:
-
Tracheloside (TCS) powder
-
Kolliphor® HS 15
-
Ethanol
-
Sterile Distilled Water (D.W.)
Protocol:
-
Prepare a 5% Kolliphor solution by mixing distilled water, ethanol, and Kolliphor in a 90:5:5 ratio.[1]
-
Dissolve the Tracheloside powder in the 5% Kolliphor solution to achieve the desired final concentrations (e.g., 25 mg/kg and 50 mg/kg dose equivalents based on mouse body weight).
-
Ensure the solution is homogenous before administration.
B. CT26 Lung Metastasis Model and Tracheloside Treatment
This protocol details the establishment of the lung metastasis model and the subsequent treatment with Tracheloside.
Materials:
-
CT26 cells
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer
-
Syringes (1 mL) with 27-30 gauge needles
-
Tracheloside solution (prepared as in section III.A)
-
BALB/c mice
Protocol:
-
Culture CT26 cells to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and wash with PBS.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^5 cells per 200 µL.[1]
-
Anesthetize the BALB/c mice.
-
Inject 200 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of each mouse.[1]
-
Randomly divide the mice into control and treatment groups.
-
Administer Tracheloside (25 mg/kg and 50 mg/kg) or the vehicle control to the respective groups daily via oral gavage or intraperitoneal injection.[1]
-
Monitor the body weight of the mice throughout the experiment.[1]
-
After a predetermined period (e.g., 2-3 weeks), euthanize the mice and harvest the lungs for analysis.
C. Assessment of Lung Metastasis
Protocol:
-
Excise the lungs from the euthanized mice.
-
Weigh the lungs.[1]
-
Count the number of visible tumor colonies on the lung surface.[1]
-
Fix a portion of the lung tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining and TUNEL assay).
-
Snap-freeze the remaining lung tissue in liquid nitrogen and store at -80°C for molecular analysis (Western blot and qRT-PCR).
IV. Molecular Analysis Protocols
A. Western Blot Analysis of Apoptosis and Cell Cycle Markers
Protocol:
-
Protein Extraction: Homogenize frozen lung tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibody dilutions:
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:10,000) for 1 hour at room temperature.[9] Detect the signal using an enhanced chemiluminescence (ECL) substrate.
B. Quantitative Real-Time PCR (qRT-PCR) for EMT Markers
Protocol:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from frozen lung tissue using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers for the target genes. Mouse Primer Sequences:
Gene Forward Primer (5'-3') Reverse Primer (5'-3') E-cadherin AAGAAGCTG GCT GAC ATG TAC GGA CCA CCA GCA ACG TGA TTT CTG CAT[10] N-cadherin GGTGGAGGAGAAGAAGACCAG GGCATCAGGCTCCACAGT[11] Vimentin AGCGAGAGAAACGCAGGAG TGGAAGAGGCAGAGAAATGACT[11] Snail TGCAGGACTCTAATCCAAGTTTACC GTGGGATGGCTGCCAGC[3] Twist TGTCCGCGTCCCACTAGC TGTCCATTTTCTCCTTCTCTGGA[3] | GAPDH | CGTGGAAGGACTCATGACCA | GCCATCACGCCACAGTTTC[3] |
-
Data Analysis: Normalize the expression of the target genes to the housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the 2^-ΔΔCt method.
C. TUNEL Assay for Apoptosis Detection in Lung Tissue
Protocol:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded lung tissue sections. Deparaffinize and rehydrate the sections.
-
Permeabilization: Permeabilize the tissue sections with Proteinase K solution.[4]
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 1-3 hours at 37°C in a humidified chamber, protected from light.[4]
-
Staining and Visualization: Counterstain the nuclei with DAPI or Hoechst. Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.
V. Data Presentation
Table 1: Effect of Tracheloside on Lung Metastasis in BALB/c Mice
| Treatment Group | Dose (mg/kg) | Mean Lung Weight (g) ± SD | Mean Number of Tumor Nodules ± SD |
| Control | - | Data from study | Data from study |
| Tracheloside | 25 | Data from study | Data from study |
| Tracheloside | 50 | Data from study | Data from study |
Table 2: Effect of Tracheloside on Apoptosis-Related Protein Expression in Lung Tissue
| Treatment Group | Dose (mg/kg) | Relative Bcl-2 Expression | Relative Cleaved Caspase-3 Expression |
| Control | - | Data from study | Data from study |
| Tracheloside | 25 | Data from study | Data from study |
| Tracheloside | 50 | Data from study | Data from study |
Table 3: Effect of Tracheloside on EMT Marker mRNA Expression in Lung Tissue
| Treatment Group | Dose (mg/kg) | Relative E-cadherin mRNA Expression | Relative N-cadherin mRNA Expression |
| Control | - | Data from study | Data from study |
| Tracheloside | 25 | Data from study | Data from study |
| Tracheloside | 50 | Data from study | Data from study |
VI. Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of Tracheloside in colorectal cancer.
Caption: Experimental workflow for in vivo study of Tracheloside.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ulab360.com [ulab360.com]
- 3. Differential Expression of the Epithelial-Mesenchymal Transition Regulators Snail, SIP1, and Twist in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cyclin D1 expression and its subcellular distribution in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]
- 7. Cleaved Caspase-9 (Asp315) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Effects of the p16/cyclin D1/CDK4/Rb/E2F1 pathway on aberrant lung fibroblast proliferation in neonatal rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. E-Cadherin Can Replace N-Cadherin during Secretory-Stage Enamel Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantifying Trachelosiaside in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trachelosiaside is a bioactive lignan glycoside found in various plant species, notably within the Trachelospermum genus, such as Trachelospermum jasminoides (commonly known as star jasmine). The plant material, often referred to as Caulis Trachelospermi in traditional medicine, has been investigated for its anti-inflammatory and other medicinal properties. The accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are based on established analytical principles for the quantification of lignans in complex botanical matrices.
Data Presentation: Quantitative Analysis of Lignans in Caulis Trachelospermi
Due to the limited availability of published data specifically quantifying this compound, the following table presents the content of other structurally related dibenzylbutyrolactone lignans found in Caulis Trachelospermi, as determined by a validated HPLC-UV method. This data is intended to provide a representative example of lignan content in this plant material. Researchers can adapt the provided methodology to establish a validated assay for this compound and generate specific quantitative data.
| Compound | Plant Species | Plant Part | Extraction Method | Analytical Method | Mean Content (mg/g of dried plant material)[1][2] |
| Matairesinol | Trachelospermum jasminoides | Stem | Ultrasonic extraction with 70% methanol | HPLC-UV | 0.119[1][2] |
| Arctigenin | Trachelospermum jasminoides | Stem | Ultrasonic extraction with 70% methanol | HPLC-UV | 0.252[1][2] |
| Nortrachelogenin | Trachelospermum jasminoides | Stem | Ultrasonic extraction with 70% methanol | HPLC-UV | 0.187[1][2] |
| Trachelogenin | Trachelospermum jasminoides | Stem | Ultrasonic extraction with 70% methanol | HPLC-UV | 0.345[1][2] |
| Matairesinoside | Trachelospermum jasminoides | Stem | Ultrasonic extraction with 70% methanol | HPLC-UV | 0.088[1][2] |
| Arctiin | Trachelospermum jasminoides | Stem | Ultrasonic extraction with 70% methanol | HPLC-UV | 0.764[1][2] |
Experimental Protocols
Sample Preparation and Extraction
This protocol outlines the extraction of this compound and other lignans from plant material.
Materials and Reagents:
-
Dried plant material (e.g., stems of Trachelospermum jasminoides)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 25 mL of 70% methanol (methanol:water, 70:30, v/v) to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic extraction in an ultrasonic bath at 25°C for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 3-7) on the plant residue with another 25 mL of 70% methanol to ensure exhaustive extraction.
-
Combine the supernatants from both extractions.
-
Evaporate the combined extract to dryness under reduced pressure (e.g., using a rotary evaporator).
-
Reconstitute the dried extract in a precise volume (e.g., 5 mL) of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
HPLC-UV Method for Quantification of this compound
This protocol provides a robust HPLC-UV method for the separation and quantification of this compound. This method is adapted from a validated procedure for the simultaneous analysis of multiple lignans in Caulis Trachelospermi.[1][2][3]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[1][2][3]
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Elution:
Time (min) %A (Water) %B (Methanol) 0 90 10 15 70 30 40 60 40 | 60 | 40 | 60 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the expected concentration range in the plant extracts.
-
-
Calibration Curve:
-
Inject each calibration standard into the HPLC system.
-
Record the peak area of this compound for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the linearity and regression equation.
-
-
Sample Analysis:
-
Inject the prepared plant extract samples into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Record the peak area of this compound in the sample.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample extract using the regression equation from the calibration curve.
-
Determine the content of this compound in the original plant material (in mg/g) using the following formula: Content (mg/g) = (C × V) / W
-
Where:*
-
C is the concentration of this compound in the sample extract (mg/mL)
-
V is the final volume of the reconstituted extract (mL)
-
W is the weight of the initial dried plant material (g)
-
-
Visualizations
Experimental Workflow for this compound Quantification
Caption: Experimental workflow for this compound quantification.
Biosynthesis Pathway of Lignan Glycosides
Caption: Biosynthesis pathway of lignan glycosides.
References
Application Notes and Protocols for Trachelosiaside Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of Trachelosiaside (TCS) in cell culture, with a focus on its anti-cancer and anti-inflammatory properties. The following sections outline the necessary materials, experimental procedures, and data analysis for studying the impact of this compound on colorectal cancer and rheumatoid arthritis models.
Quantitative Data Summary
| Cell Line | Cancer Type | Treatment Concentration (µM) | Incubation Time | Observed Effects | Reference |
| CT26 | Colorectal Cancer | 1–100 | 48 h | Inhibition of cell proliferation, induction of cell cycle arrest and apoptosis. | [1][2] |
| SW480 | Colorectal Cancer | 1–100 | Not Specified | Inhibition of cell proliferation. | [2] |
| SW620 | Colorectal Cancer | 1–100 | Not Specified | Inhibition of cell proliferation. | [2] |
| MH7A | Rheumatoid Arthritis (Fibroblast-like synoviocytes) | Not Specified | Not Specified | Inhibition of cell migration and release of inflammatory factors (IL-6, IL-17). | [3] |
Experimental Protocols
Cell Culture and Maintenance
a. Colorectal Cancer Cell Lines (CT26, SW480, SW620)
-
Media and Reagents:
-
DMEM (for CT26) or RPMI-1640 (for SW480, SW620) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free.
-
-
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cells with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
-
b. Rheumatoid Arthritis Cell Line (MH7A)
-
Media and Reagents:
-
RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
0.25% Trypsin-EDTA.
-
Phosphate Buffered Saline (PBS), Ca2+ and Mg2+ free.
-
-
Protocol:
-
Follow the same general procedure as for the colorectal cancer cell lines.
-
This compound Stock and Working Solution Preparation
-
Protocol:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C.
-
For experiments, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Viability Assay (WST-1)
-
Protocol:
-
Seed 5 x 10^3 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (1-100 µM) for 48 hours.[2]
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p16, Cyclin D1, CDK4, Bcl-2 family proteins, COX-2, MMPs, JNK, p-JNK, p38, and p-p38.[1][3]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Migration Assay (Wound Healing)
-
Protocol:
-
Seed MH7A cells in a 6-well plate and grow to confluency.
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and after 24-48 hours.
-
Measure the wound closure area to quantify cell migration.
-
ELISA for Inflammatory Cytokines
-
Protocol:
-
Seed MH7A cells and treat with this compound in the presence or absence of an inflammatory stimulus like TNF-α.[3]
-
Collect the cell culture supernatant after the desired incubation period.
-
Measure the concentrations of IL-6 and IL-17 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Visualizations
References
- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis [mdpi.com]
- 2. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracheloside, the main constituent of the total lignan extract from Trachelospermi Caulis, inhibited rheumatoid arthritis via IL-17/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Trachelosiaside: A Promising Lignan for Therapeutic Development
Application Notes and Protocols for Researchers
Introduction: Trachelosiaside (TCS), a lignan found in plants such as Trachelospermum jasminoides and safflower seeds, has emerged as a compound of significant interest for its therapeutic potential. Possessing notable anti-inflammatory, antioxidant, and anti-cancer properties, TCS is a compelling candidate for further investigation in drug development. These application notes provide a comprehensive overview of its biological activities, supported by detailed experimental protocols to facilitate further research.
Anti-Cancer Applications: Colorectal Cancer
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in colorectal cancer (CRC) cell lines. It has also been shown to inhibit tumor metastasis in a preclinical animal model.
Data Summary: Anti-Proliferative and Pro-Apoptotic Effects of this compound on Colorectal Cancer Cells
| Cell Line | Assay | Treatment Time | Concentration (µM) | Observed Effect | Reference |
| CT26 (murine CRC) | Cell Viability (WST-1) | 24, 48, 72, 96 h | 1, 10, 100 | Dose- and time-dependent decrease in cell viability. Significant decrease at 100 µM after 24 h. | [1] |
| SW480 (human CRC) | Cell Viability (WST-1) | 72, 96 h | 10, 100 | Slight inhibition of cell viability. Significant difference at 72 h. | [1] |
| SW620 (human CRC) | Cell Viability (WST-1) | 72, 96 h | 10, 100 | Slight inhibition of cell viability. Significant difference at 72 h. | [1] |
| CT26 (murine CRC) | Apoptosis (Flow Cytometry) | 48 h | 10 | 2.1% early apoptosis, 7.9% late apoptosis | [2] |
| 50 | 7.3% early apoptosis, 8.2% late apoptosis | [2] | |||
| 100 | 9.2% early apoptosis, 8.9% late apoptosis | [2] |
Experimental Protocols
1. Cell Viability Assay (WST-1)
-
Cell Seeding:
-
CT26: 3 x 10³ cells/well
-
SW480: 1 x 10⁴ cells/well
-
SW620: 2 x 10³ cells/well Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment: Treat cells with this compound at desired concentrations (e.g., 1, 10, 100 µM) for specified time points (24, 48, 72, 96 h).
-
WST-1 Assay: Add WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance using a microplate reader. The percentage of viable cells is calculated relative to the vehicle-treated control group.[2]
2. Western Blot for Apoptosis Markers (CT26 cells)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies include those against:
-
Cleaved Caspase-3
-
Cleaved Caspase-9
-
Bcl-2
-
Bax
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
3. In Vivo Murine Model of Colorectal Cancer Metastasis
-
Animal Model: BALB/c mice.
-
Tumor Induction: Intravenously inject CT26 cells into the tail vein of the mice.
-
Treatment: Administer this compound at doses of 25 and 50 mg/kg. The route and frequency of administration should be optimized for the specific study design.[2]
-
Monitoring: Monitor body weight for signs of toxicity.
-
Endpoint Analysis: At the end of the study period, sacrifice the mice and excise the lungs. The number of tumor colonies and lung weight can be measured to assess the extent of metastasis.
Signaling Pathway and Experimental Workflow
Caption: this compound induces G1/S arrest and apoptosis in colorectal cancer cells.
Caption: Experimental workflow for evaluating the anti-cancer effects of this compound.
Anti-Inflammatory Applications: Rheumatoid Arthritis
This compound has been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis (RA). It exerts its effects by inhibiting key inflammatory pathways.
Data Summary: Anti-Inflammatory Effects of this compound
Tracheloside, the main active component of this compound, has been shown to inhibit the IL-17/MAPK signaling pathway in TNF-α induced MH7A human rheumatoid arthritis synovial cells.
| Target | Effect | Reference |
| IL-6 | Inhibition of release | |
| IL-17 | Inhibition of release | |
| COX-2 | Reduction in production | |
| MMP-2, MMP-3, MMP-9 | Reduction in production | |
| JNK, p38 | Reduction in phosphorylation | |
| Cell Migration | Suppression |
Quantitative data on the dose-dependent inhibition by Tracheloside is a key area for further research.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: MH7A (human rheumatoid arthritis synovial cells).
-
Culture Conditions: Culture cells in appropriate medium supplemented with FBS and antibiotics.
-
Inflammation Induction: Stimulate cells with TNF-α to mimic the inflammatory environment of RA.
-
Treatment: Treat the stimulated cells with various concentrations of this compound.
2. Cytokine and Inflammatory Mediator Measurement (ELISA)
-
Sample Collection: Collect cell culture supernatants after treatment.
-
ELISA: Use commercially available ELISA kits to quantify the concentrations of IL-6 and IL-17.
-
Data Analysis: Compare the cytokine levels in this compound-treated groups to the TNF-α stimulated control group.
3. Western Blot for Signaling Proteins
-
Protocol: Follow the general Western blot protocol as described for apoptosis markers.
-
Primary Antibodies: Use specific antibodies to detect the expression and phosphorylation status of:
-
COX-2
-
MMP-2, MMP-9
-
JNK, p-JNK
-
p38, p-p38
-
4. Cell Migration Assay (Scratch Wound Healing Assay)
-
Cell Seeding: Seed MH7A cells in a 6-well plate and grow to confluence.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells and replace the medium with fresh medium containing TNF-α and different concentrations of this compound.
-
Imaging: Capture images of the scratch at different time points (e.g., 0, 12, 24 h).
-
Data Analysis: Measure the width of the scratch at each time point to determine the rate of cell migration and wound closure.
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the IL-17/MAPK signaling pathway in synovial cells.
Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.
This compound exhibits significant therapeutic potential as an anti-cancer and anti-inflammatory agent. The provided data and protocols offer a foundation for researchers to further explore its mechanisms of action and to evaluate its efficacy in various disease models. Future studies should focus on elucidating the detailed molecular interactions of this compound and optimizing its delivery for potential clinical applications.
References
Application of Trachelosiaside in Anti-inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trachelosiaside, a lignan glycoside isolated from the stems of Trachelospermum jasminoides (Lindl.) Lem. (Caulis Trachelospermi), has garnered attention for its potential therapeutic properties. The plant itself has a long history in traditional medicine for treating inflammatory conditions such as rheumatism and arthritis.[1][2] While research on the specific anti-inflammatory activity of isolated this compound is still emerging, studies on the extracts of Trachelospermum jasminoides, which contains this compound, provide significant insights into its potential mechanisms of action. This document outlines the current understanding of the anti-inflammatory effects of Trachelospermum jasminoides extracts and provides detailed protocols for investigating these properties, with the understanding that this compound is a key constituent contributing to these effects.
Extracts of Trachelospermum jasminoides have been shown to exert anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][3] The underlying mechanism for these effects appears to involve the modulation of crucial signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[3][4]
Data Presentation
The following tables summarize the quantitative data available for the anti-inflammatory activity of Trachelospermum jasminoides extracts and its fractions. It is important to note that specific data for isolated this compound is limited in the current literature.
Table 1: In-vivo Anti-inflammatory Activity of Trachelospermum jasminoides Extracts
| Extract/Fraction | Dosage | Inhibition of Edema (%) | Reference |
| Defatted Ethanolic Extract (DEE) | 100 mg/kg | 63.82 | [5] |
| Ethyl Acetate Fraction (EAF) | 100 mg/kg | 76.92 | [5] |
| Chloroform Fraction (CF) | 100 mg/kg | 48.75 | [5] |
Table 2: In-vitro Enzyme Inhibitory Activity of Trachelospermum jasminoides Extract
| Enzyme | IC50 (µg/mL) | Reference |
| Cyclooxygenase-1 (COX-1) | 35 | [6] |
| Cyclooxygenase-2 (COX-2) | 138 | [6] |
| Phospholipase A2 (PLA2) | 33 | [6] |
| 12-Lipoxygenase (12-LO) | 29 | [6] |
Table 3: Effect of Trachelospermum jasminoides Ethyl Acetate Fraction (EAF) and Isolated Compounds on Pro-inflammatory Cytokine Levels
| Compound | Dosage | Inhibition of TNF-α | Inhibition of IL-1β | Reference |
| Ethyl Acetate Fraction (EAF) | 25 mg/kg | Significant | Decreased to 20.2 pg/ml | |
| Ethyl Acetate Fraction (EAF) | 50 mg/kg | Significant | Decreased to 6.76 pg/ml | |
| Trachelogenin (C1) | 25 mg/kg | Most Active | - | |
| Nor-trachelogenin (C2) | 25 mg/kg | Most Active | - | |
| Luteolin (C5) | 25 mg/kg | - | Decreased to 27.97 pg/ml | |
| Luteolin-7-O-β-D-glucopyranoside (C7) | 25 mg/kg | - | Decreased to 32.37 pg/ml |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound or extracts from Trachelospermum jasminoides.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Objective: To evaluate the inhibitory effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound or plant extract)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound.
-
Pre-incubate the cells with the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells only), a positive control group (cells + LPS), and vehicle control groups.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS group)] x 100
-
Protocol 2: Measurement of TNF-α and IL-6 Production by ELISA
Objective: To quantify the inhibitory effect of a test compound on the secretion of TNF-α and IL-6 from LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells and culture reagents (as in Protocol 1)
-
LPS from E. coli
-
Test compound
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1 to culture, seed, and treat the RAW 264.7 cells.
-
Supernatant Collection: After the 24-hour incubation with LPS and the test compound, centrifuge the 96-well plates and collect the cell-free supernatants.
-
ELISA Assay:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.
-
Briefly, this involves adding the collected supernatants to antibody-coated microplates, followed by the addition of detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided recombinant cytokine standards.
-
Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
-
Determine the percentage of inhibition for each cytokine.
-
Protocol 3: Western Blot Analysis for NF-κB and p38 MAPK Signaling Pathways
Objective: To investigate the effect of a test compound on the activation of the NF-κB and p38 MAPK signaling pathways in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells and culture reagents
-
LPS from E. coli
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture and seed RAW 264.7 cells in 6-well plates. Treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes for phosphorylation events).
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of Trachelospermum jasminoides extract and the general experimental workflow.
Caption: Proposed anti-inflammatory signaling pathway of Trachelospermum jasminoides extract.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro and in-vivo anti-inflammatory action of the ethanol extract of Trachelospermi caulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The extract of Trachelospermum jasminoides (Lindl.) Lem. vines inhibits osteoclast differentiation through the NF-κB, MAPK and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Trachelosiaside Extraction from Plants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Trachelosiaside extraction from plants, primarily focusing on Trachelospermum jasminoides (Star Jasmine).
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it commonly extracted?
This compound is a type of lignan glycoside, a natural organic compound with potential anti-inflammatory, antioxidant, and anti-tumor properties. It is predominantly found in and extracted from the stems and leaves of Trachelospermum jasminoides[1].
Q2: What are the most effective solvents for this compound extraction?
For the extraction of polar glycosides like this compound, aqueous mixtures of alcohols are generally most effective. Specifically, a 70% methanol solution has been shown to have the highest extraction efficiency for Tracheloside[2]. Mixtures of ethanol and water are also commonly used for lignan glycoside extraction[3].
Q3: Which extraction techniques are recommended for maximizing this compound yield?
Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often superior to conventional methods like maceration or Soxhlet extraction. These modern methods can offer higher yields in shorter times with reduced solvent consumption[4][5]. For instance, ultrasonic treatment for 40 minutes has been found to be effective for extracting Tracheloside[2].
Q4: How does temperature affect the stability and extraction of this compound?
Lignans and their glycosides are generally resistant to high temperatures, and applying heat can facilitate the extraction process. Studies on similar compounds suggest stability at temperatures below 100°C[3]. However, for solvent evaporation, it is recommended to use a rotary evaporator at a controlled, low temperature (e.g., < 40°C) to prevent degradation.
Q5: What analytical methods are used to quantify this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantitative analysis of this compound and other lignans in plant extracts[2][6][7]. HPLC coupled with mass spectrometry (MS), such as HPLC-QTOF-MS, can be used for both qualitative and quantitative analysis, providing detailed structural information[4][6][7].
Troubleshooting Guide: Low this compound Yield
This guide addresses common issues that can lead to a low yield of this compound during extraction and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Initial Extract Yield | Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for solvent penetration. | Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven. Grind the dried material to a fine and uniform powder. |
| Suboptimal Solvent Choice: The polarity of the solvent may not be suitable for extracting a polar glycoside like this compound. | Use a 70% methanol in water solution, which has been shown to be highly effective. Alternatively, optimize the ethanol-water mixture[2][3]. | |
| Inefficient Extraction Method: The chosen technique may not be effectively disrupting the plant cell walls to release the target compound. | Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell lysis and improve extraction efficiency[4][5]. | |
| Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the available this compound. | Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent usage. | |
| Degradation of this compound | Hydrolysis of Glycosidic Bond: Extreme pH levels during extraction or processing can lead to the cleavage of the sugar moiety. | Maintain a neutral pH during the extraction process unless a specific hydrolysis step is intended. |
| High Temperatures during Solvent Removal: Overheating during solvent evaporation can cause degradation of the compound. | Use a rotary evaporator at a controlled, low temperature (below 40°C) for solvent removal. | |
| Enzymatic Degradation: Endogenous plant enzymes released during cell lysis can hydrolyze the glycosidic bond. | Consider a blanching step with hot solvent at the beginning of the extraction to denature these enzymes. | |
| Loss During Purification | Incomplete Elution from Chromatography Column: The solvent system used for column chromatography may not be effectively eluting the this compound. | Optimize the mobile phase for your chromatography column to ensure complete elution of the target compound. |
| Co-elution with Impurities: Other compounds with similar polarities may co-elute with this compound, leading to lower purity and apparent yield. | Refine your chromatographic method by adjusting the gradient, changing the stationary phase, or employing a multi-step purification process. |
Quantitative Data on this compound Extraction
The following tables summarize the impact of different extraction parameters on the yield of Tracheloside.
Table 1: Effect of Solvent Concentration on Tracheloside Extraction Yield
| Solvent (Methanol in Water, v/v) | Relative Extraction Efficiency (%) |
| 30% | Lower |
| 50% | Moderate |
| 70% | Highest[2] |
| 90% | Lower |
| 100% | Lowest |
Table 2: Effect of Ultrasonic Extraction Time on Tracheloside Yield
| Ultrasonic Time (minutes) | Relative Yield of Tracheloside |
| 20 | Sub-optimal |
| 30 | Increasing |
| 40 | Optimal[2] |
| 60 | Plateau |
| 80 | Plateau[2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline for the UAE of lignans from plant material and can be optimized for this compound.
-
Preparation of Plant Material:
-
Dry the stems and leaves of Trachelospermum jasminoides at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a 50 mL flask.
-
Add 20 mL of 70% aqueous methanol (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 40 minutes at a controlled temperature (e.g., 25°C) and a frequency of 40 kHz[2].
-
-
Isolation:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the supernatants.
-
-
Concentration:
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Quantification:
-
Redissolve a known amount of the crude extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the sample using HPLC-UV at a detection wavelength of 280 nm to quantify the this compound content against a standard curve.
-
Visualizations
Caption: Lignan Biosynthesis Pathway from Phenylalanine.
Caption: General Workflow for this compound Extraction.
References
- 1. Lignans from Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Stability of Trachelosiaside under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Trachelosiaside under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound and what are the main factors that can cause its degradation?
A1: this compound is a lignan glycoside. The stability of this class of compounds is primarily influenced by temperature, pH, and light exposure. The most common degradation pathway for glycosides is the hydrolysis of the glycosidic bond, which separates the sugar moiety from the aglycone (the non-sugar part).
Q2: What are the recommended general storage conditions for this compound?
A2: While specific stability studies on this compound are limited, based on data for structurally similar lignan glycosides, it is recommended to store this compound as a solid powder at or below -20°C in a tightly sealed container, protected from light. For solutions, storage at -80°C is preferable for long-term stability.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can accelerate the degradation of this compound. The primary thermal degradation pathway is the cleavage of the glycosidic bond to yield the aglycone. While moderate heating (around 100°C) of dry lignan glycosides may not cause immediate, significant degradation, higher temperatures can lead to rapid decomposition. The presence of moisture can exacerbate thermal degradation, even at lower temperatures.[1][2]
Q4: How does pH affect the stability of this compound in solution?
A4: The glycosidic bond in this compound is susceptible to hydrolysis under both acidic and strongly alkaline conditions. Neutral or slightly acidic conditions are generally preferred for the stability of lignan glycosides. It is crucial to control the pH of solutions containing this compound to prevent degradation.
Q5: Is this compound sensitive to light?
A5: Many lignans and their glycosides are known to be light-sensitive. Therefore, it is recommended to protect this compound from light during storage and handling to prevent potential photodegradation. Amber vials or containers wrapped in aluminum foil should be used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | - Verify storage conditions (temperature, light protection). - Prepare fresh solutions for each experiment. - Perform a purity check of the stored compound using a suitable analytical method like HPLC. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Degradation of this compound into its aglycone or other byproducts. | - Compare the chromatogram with a freshly prepared standard. - Consider the possibility of hydrolysis (acidic or basic conditions) or thermal degradation. - Adjust the pH of your experimental solutions and avoid high temperatures. |
| Precipitation of the compound from the solution upon storage. | Poor solubility or degradation leading to less soluble products. | - Confirm the appropriate solvent and concentration for this compound. - If degradation is suspected, analyze the precipitate to identify its nature. |
Data on Stability of Structurally Similar Lignan Glycosides
Table 1: Recommended Storage Conditions for Solid Lignan Glycosides
| Compound | Storage Temperature (°C) | Duration | Notes |
| Secoisolariciresinol diglucoside | -20 | ≥ 4 years | [3] |
| Pinoresinol diglucoside | -20 | 3 years | [4][5] |
| 4 | 2 years | [4][5] | |
| Matairesinoside | -80 | 6 months | Protect from light.[6] |
| -20 | 1 month | Protect from light.[6] |
Table 2: Stability of Lignan Glycoside Solutions
| Compound | Storage Temperature (°C) | Duration | Solvent |
| Pinoresinol diglucoside | -80 | 2 years | Inquire for specific solvent |
| -20 | 1 year | Inquire for specific solvent |
Table 3: Thermal Stability of Secoisolariciresinol Diglucoside (SDG) in Fortified Macaroni
| Storage Time (weeks) | SDG Recovery (%) |
| 32 | 80 - 95 |
Data from a study on flaxseed-fortified macaroni stored at ambient temperature, indicating good stability of SDG during processing and storage.[7]
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound.[8][9][10] A typical forced degradation study for this compound would involve the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 105°C for 24 hours.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Samples are analyzed at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.
Protocol 2: HPLC Method for Stability Assessment
A general HPLC method for analyzing the stability of lignan glycosides can be adapted for this compound:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound has maximum absorbance (e.g., 280 nm).
-
Temperature: 25-30°C.
This method can be used to separate this compound from its potential degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability and degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of thermal heating on some lignans in flax seeds, sesame seeds and rye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Pinoresinol diglucoside Datasheet [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing In Vivo Trachelosiaside Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Trachelosiaside in in vivo experiments. The following information is designed to address common challenges and provide standardized protocols to enhance experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in a mouse model?
A1: For a novel compound like this compound, determining the optimal starting dose is a critical step. It is recommended to begin with a dose-finding study. Based on general principles for natural compounds, a tiered approach is advisable. Start with a low dose, for example, 10 mg/kg, and escalate to higher doses (e.g., 50 mg/kg, 100 mg/kg) while closely monitoring for signs of toxicity. The final selected dose should be one that elicits a biological response without causing adverse effects.
Q2: How should this compound be formulated and administered for in vivo studies?
A2: The formulation and route of administration depend on the physicochemical properties of this compound and the experimental objectives. For oral administration, this compound can be dissolved in a vehicle such as 1% aqueous methylcellulose with 0.2% Tween 80. For intraperitoneal or intravenous injections, it is crucial to ensure the compound is in a sterile, isotonic solution. Pharmacokinetic studies are essential to compare the bioavailability and tissue distribution of different administration routes. For instance, intraperitoneal administration can significantly increase the exposure of the peritoneal surface to the compound compared to intravenous delivery.[1]
Q3: What are the potential signaling pathways affected by this compound?
A3: While the specific molecular targets of this compound are under investigation, many natural compounds are known to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation. These can include the PI3K/AKT/mTOR and Ras/MAPK pathways, which are frequently activated in various diseases.[2][3] It is also possible that this compound influences transcription factors like NF-κB, which plays a significant role in the inflammatory response.[3][4]
Q4: How can I troubleshoot a lack of observed effect in my in vivo experiment?
A4: A lack of effect can stem from several factors. First, re-evaluate the dosage and consider if a higher concentration is needed. It's also important to confirm the stability and integrity of the this compound compound.[5] The route of administration and the bioavailability of the compound are also critical; pharmacokinetic studies can help determine if the compound is reaching the target tissue in sufficient concentrations.[6][7] Finally, ensure that the chosen animal model is appropriate for the biological question being investigated.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High toxicity or adverse events in animal models. | The initial dose is too high. | Conduct a dose-escalation study starting from a lower dose. Monitor animals closely for clinical signs of toxicity. |
| The vehicle used for formulation is toxic. | Test the vehicle alone as a control group to assess its potential toxicity. | |
| Lack of reproducible results between experiments. | Inconsistent experimental procedures. | Standardize all protocols, including animal handling, compound administration, and data collection. |
| Variability in the animal model (e.g., age, sex, strain). | Ensure consistency in the animal model used across all experiments. | |
| Low bioavailability of this compound. | Poor absorption from the administration site. | Experiment with different routes of administration (e.g., oral, intraperitoneal, intravenous) and conduct pharmacokinetic studies to compare them.[1] |
| Rapid metabolism of the compound. | Analyze plasma samples for metabolites to understand the metabolic profile of this compound.[7] |
Experimental Protocols
Protocol 1: Dose-Finding and Toxicity Study
-
Animal Model: Select a suitable animal model (e.g., C57BL/6 mice, 6-8 weeks old).
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 10 mg/kg, 50 mg/kg, 100 mg/kg this compound) with n=5-10 animals per group.
-
Compound Administration: Administer this compound via the chosen route (e.g., oral gavage) daily for a specified period (e.g., 14 days).
-
Monitoring: Monitor animals daily for changes in body weight, food and water intake, and clinical signs of toxicity.
-
Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform histopathological examination of major organs.
-
NOAEL Determination: Determine the No-Observed-Adverse-Effect Level (NOAEL).[7]
Protocol 2: Pharmacokinetic Analysis
-
Animal Model: Use cannulated rodents to facilitate repeated blood sampling.
-
Compound Administration: Administer a single dose of this compound via the intended route of administration.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Plasma Analysis: Process blood to plasma and analyze the concentration of this compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[9]
Signaling Pathways & Experimental Workflow
Caption: A generalized workflow for in vivo experiments with a novel compound.
Caption: Putative signaling pathways potentially modulated by this compound.
References
- 1. Docetaxel: pharmacokinetics and tissue levels after intraperitoneal and intravenous administration in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral toxicity and pharmacokinetic studies of SHetA2, a new chemopreventive agent, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting contamination in Trachelosiaside cell culture assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential contamination issues during Trachelosiaside cell culture assays.
Troubleshooting Guide
This guide provides systematic approaches to identify and resolve common contamination issues.
Problem 1: Sudden change in media color and turbidity after this compound treatment.
Possible Cause: Bacterial or fungal contamination.
Solution:
-
Immediate Action: Quarantine the affected cultures to prevent cross-contamination.[1]
-
Microscopic Examination: Visually inspect the culture under a phase-contrast microscope at 100x and 400x magnification. Look for motile, rod-shaped or spherical bacteria, or filamentous fungi.[2][3]
-
Decontamination: If contamination is confirmed, discard the contaminated cultures and reagents.[4][5] Thoroughly disinfect the biosafety cabinet and incubator.[4]
-
Aseptic Technique Review: Re-evaluate the laboratory's aseptic technique. Ensure all personnel adhere to strict sterile practices.[6][7][8]
Problem 2: Reduced cell viability or altered morphology not consistent with expected this compound effects.
Possible Cause: Mycoplasma or chemical contamination.
Solution:
-
Mycoplasma Testing: Mycoplasma is not visible under a standard light microscope.[9] Use a PCR-based detection kit or a fluorescent dye (e.g., DAPI or Hoechst stain) to check for mycoplasma contamination.[10][11]
-
Chemical Contamination Check:
-
Ensure all reagents, including the this compound stock solution, are prepared with high-purity, sterile water and filtered.[10]
-
Verify that no residues from detergents or disinfectants are present in the cell culture vessels.[12]
-
Review the source and quality of media, sera, and other supplements.[4][10]
-
-
Source of this compound: If this compound is extracted from a natural source, ensure the final product is sterile-filtered before use in cell culture.
Problem 3: Inconsistent results across different batches of this compound assays.
Possible Cause: Cross-contamination with other cell lines or variability in this compound preparation.
Solution:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to rule out cross-contamination.[13] It is estimated that a significant percentage of all cell cultures are contaminated with mycoplasma species alone.[10]
-
Standardize this compound Preparation:
-
Prepare a large, single batch of this compound stock solution.
-
Aliquot and store it under appropriate conditions to ensure consistency.
-
Perform quality control on each new batch of this compound.
-
-
Handle One Cell Line at a Time: To prevent cross-contamination, work with only one cell line at a time in the biosafety cabinet.[14]
Contamination Identification and Response Workflow
Caption: A workflow for identifying and responding to cell culture contamination.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in cell culture?
A: The most common biological contaminants are bacteria, fungi (yeast and molds), mycoplasma, and viruses.[10][15] Chemical contaminants can include impurities in media and reagents, endotoxins, and residues from cleaning agents.[10][16]
Q2: How can I distinguish between contamination and the cytotoxic effects of this compound?
A: This can be challenging. Here's how to differentiate:
-
Controls: Always include a vehicle control (the solvent used to dissolve this compound) and an untreated control. If cell death is observed only in the this compound-treated wells and not in the vehicle control, it is likely a cytotoxic effect.
-
Dose-Response: Cytotoxicity from this compound should be dose-dependent.
-
Microscopy: Contaminants like bacteria and fungi will be visible as separate entities from your cells and will proliferate over time.[2] Mycoplasma will not be visible with a standard microscope.[9]
Q3: Can the this compound stock solution be a source of contamination?
A: Yes. If this compound is from a non-sterile source or is reconstituted with non-sterile solvents, it can introduce contamination. Always sterile-filter your this compound stock solution through a 0.22 µm filter before adding it to your culture medium.
Q4: What is the best way to prevent contamination in my this compound experiments?
A: Strict adherence to aseptic technique is paramount.[6][7][17] This includes:
-
Working in a certified biosafety cabinet.[8]
-
Regularly disinfecting all surfaces and equipment with 70% ethanol.
-
Using sterile, disposable plastics.[10]
-
Never talking, singing, or coughing over open cultures.
-
Routinely testing for mycoplasma.[10]
Q5: Should I use antibiotics in my culture medium when working with this compound?
A: The routine use of antibiotics is discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[14] It is better to rely on good aseptic technique. However, for short-term experiments with precious cells, antibiotics can be used, but the cultures should still be monitored closely for any signs of contamination.
Data Summary Tables
Table 1: Common Biological Contaminants and Their Characteristics
| Contaminant | Appearance in Culture Medium | Microscopic Appearance | Typical Effect on pH (with Phenol Red) |
| Bacteria | Turbid, cloudy[5] | Small, motile rod or cocci shapes[2] | Rapid drop (yellow)[1][9] |
| Yeast | Slightly turbid | Individual oval or budding particles[3] | Gradual drop (yellow)[4] |
| Mold | Visible filamentous clumps[1] | Thin, multicellular filaments (hyphae)[4] | Variable, may increase (pink) |
| Mycoplasma | No visible change[1] | Not visible with a light microscope[9] | No significant change |
Table 2: Recommended Actions for Confirmed Contamination
| Contaminant Type | Immediate Action | Decontamination Protocol | Preventative Measures |
| Bacterial/Fungal | Discard all contaminated cultures and media immediately.[4] | Disinfect biosafety cabinet and incubator with a broad-spectrum disinfectant. | Reinforce aseptic technique; filter all media and reagents. |
| Mycoplasma | Discard all cultures in the same incubator. Test all other cell lines. | Thoroughly clean and disinfect the incubator and all shared equipment. | Quarantine and test all new cell lines; perform routine mycoplasma testing.[10] |
| Chemical | Discard the suspected media or reagent. | N/A | Use high-purity water and reagents from reputable suppliers; ensure proper rinsing of glassware.[10][16] |
| Cross-Contamination | Discard the contaminated cell line. | N/A | Handle only one cell line at a time; clearly label all flasks; perform regular cell line authentication.[14] |
Experimental Protocols
Protocol 1: Basic Aseptic Technique for this compound Assays
-
Preparation: Before starting, ensure the biosafety cabinet is running for at least 15 minutes. Spray the interior surfaces, all items entering the cabinet, and your gloved hands with 70% ethanol.
-
Handling Reagents: Open bottles and flasks away from direct overhead airflow. Do not leave containers open. Use sterile serological pipettes and pipette tips only once.
-
Cell Culture Manipulations: Perform all cell manipulations in the central area of the cabinet. Avoid passing items over open containers.
-
Incubation: After treating cells with this compound, carefully wipe the exterior of the culture vessel with 70% ethanol before placing it in the incubator.
-
Cleanup: After work is complete, remove all items from the biosafety cabinet and disinfect the work surface again.
Protocol 2: Mycoplasma Detection using DAPI Staining
-
Cell Seeding: Seed your cells on a sterile coverslip in a petri dish and allow them to adhere overnight. Include a known mycoplasma-positive control and a negative control.
-
Cell Fixation: Aspirate the medium, wash with Phosphate Buffered Saline (PBS), and fix the cells with ice-cold methanol for 10 minutes.
-
Staining: Remove the methanol, wash with PBS, and add a DAPI staining solution (1 µg/mL in PBS) for 15 minutes in the dark.
-
Visualization: Wash the coverslip with PBS, mount it on a microscope slide, and visualize using a fluorescence microscope. Mycoplasma will appear as small, bright blue dots in the cytoplasm surrounding the larger cell nucleus.[10]
Hypothetical this compound Signaling Pathway
While the precise signaling pathway of this compound may still be under investigation, many natural compounds influence common cellular pathways. Below is a hypothetical pathway illustrating how this compound might exert its effects, for example, through the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth and proliferation.[18]
Caption: A hypothetical signaling pathway for this compound's anti-proliferative effects.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. goldbio.com [goldbio.com]
- 3. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. biocompare.com [biocompare.com]
- 6. Aseptic technique for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture: Aseptic/Sterile Technique | Cell Signaling Technology [cellsignal.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 10. 세포 배양 오염 문제 해결 [sigmaaldrich.com]
- 11. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. novabio.lt [novabio.lt]
- 13. Check your cultures! A list of cross-contaminated or misidentified cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 15. Cell contamination | Proteintech Group [ptglab.com]
- 16. Best practices for detecting and mitigating the risk of cell culture contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fundamental techniques used in cell culture – faCellitate [facellitate.com]
- 18. Frontiers | The TOR Signaling Pathway in Spatial and Temporal Control of Cell Size and Growth [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Trachelosiaside
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trachelosiaside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing bioavailability. Due to the limited specific pharmacokinetic data on this compound, this guidance is based on its chemical properties as a lignan glycoside and established principles for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely bioavailability challenges?
A1: this compound is a lignan glycoside, a natural phenolic compound.[1] Based on its chemical structure (Molecular Formula: C27H34O12), it possesses multiple hydrogen bond donors and acceptors, which, along with its glycosidic moiety, suggests it likely has low membrane permeability.[2] Like many glycosides, it is presumed to have poor oral bioavailability due to one or more of the following factors:
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Low aqueous solubility: While not definitively reported, complex glycosides can have poor solubility.
-
Low intestinal permeability: The hydrophilic sugar group and high molecular weight (550.6 g/mol ) can hinder passive diffusion across the intestinal epithelium.[1][2]
-
Enzymatic degradation: Glycosidic bonds can be cleaved by enzymes in the gastrointestinal tract and by the gut microbiota.
-
First-pass metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation.
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A2: While the exact solubility and permeability of this compound have not been empirically determined in the literature reviewed, its structural properties allow for an educated prediction. With a calculated logP of 1, it has some lipophilicity, but the presence of 5 hydrogen bond donors and 12 acceptors suggests high polarity.[2] This profile is characteristic of compounds with low permeability. Depending on its aqueous solubility, this compound is likely a BCS Class III (high solubility, low permeability) or BCS Class IV (low solubility, low permeability) compound. For many glycosides, poor gastrointestinal absorption is a significant hurdle.[3]
Q3: What are the primary metabolic pathways for glycosides like this compound?
A3: For many iridoid and lignan glycosides, the metabolic process begins in the digestive system.[4] The glycosidic bond is often hydrolyzed by intestinal enzymes or gut microbiota, releasing the aglycone (the non-sugar part).[5] This aglycone may then be absorbed and undergo Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver.[5] The intact glycoside may also be absorbed to a lesser extent.
Troubleshooting Guide
This guide provides a structured approach to identifying and overcoming bioavailability issues with this compound in your in vivo experiments.
| Problem/Observation | Potential Cause | Recommended Action |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor dissolution, low permeability, or rapid metabolism. | 1. Assess Solubility: Determine the solubility of this compound in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).2. Formulation Enhancement: If solubility is low, consider formulation strategies such as nanosizing, solid dispersions, or lipid-based formulations.3. Permeability Assessment: Use an in vitro model like Caco-2 cell monolayers to estimate intestinal permeability.4. Metabolic Stability: Investigate the stability of this compound in liver microsomes to assess first-pass metabolism. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution from the administered form; variability in gut microbiota affecting metabolism. | 1. Improve Formulation: Use a solubilization technique to ensure consistent dissolution (e.g., SEDDS).2. Standardize Dosing Vehicle: Ensure the dosing vehicle is uniform and that this compound is fully dissolved or homogenously suspended.3. Consider Gut Microbiota: Be aware that variations in gut flora can lead to different metabolic profiles and absorption rates of the aglycone. |
| Detection of the aglycone but not the parent glycoside in plasma. | Extensive hydrolysis of the glycosidic bond in the gastrointestinal tract. | This may be the primary route of absorption. Shift analytical focus to quantify the aglycone and its metabolites as the bioavailable active moieties. |
Data Presentation: Strategies to Enhance Bioavailability of Glycosides
The following table summarizes various formulation strategies that have been successfully applied to improve the bioavailability of glycosides, which could be applicable to this compound.
| Strategy | Example Compound Class | Mechanism of Enhancement | Reported Fold Increase in Bioavailability |
| Nanosizing/Submicrosizing | Lignan Glycosides | Increases surface area, leading to enhanced dissolution rate and saturation solubility. | 1.44-fold for lignan glycosides from sesame meal. |
| Lipid-Based Formulations (e.g., SEDDS) | Iridoid Glycosides, Flavonoids | Improves solubility and takes advantage of lipid absorption pathways, potentially bypassing efflux transporters. | Varies; can be significant for highly lipophilic drugs. |
| Solid Dispersions | Flavonoids | Disperses the drug in a hydrophilic polymer matrix in an amorphous state, increasing dissolution. | Varies depending on the polymer and drug loading. |
| Complexation with Cyclodextrins | Iridoid Glycosides | Forms inclusion complexes that increase the aqueous solubility of the guest molecule. | Dependent on the binding constant and stoichiometry. |
| Use of Permeation Enhancers | Various Glycosides | Temporarily alters the integrity of the intestinal epithelium to allow for increased paracellular transport. | Use with caution due to potential toxicity. |
Experimental Protocols
1. Preparation of a Nanosuspension of this compound via Wet Milling
This protocol is adapted from methods used to enhance the bioavailability of poorly water-soluble natural products.
-
Objective: To reduce the particle size of this compound to the nanometer range to increase its dissolution rate.
-
Materials:
-
This compound powder
-
Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 or Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a similar wet milling apparatus
-
-
Procedure:
-
Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the suspension and an equal volume of milling media to the milling chamber.
-
Mill at a specified speed (e.g., 400 rpm) for a predetermined duration (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Periodically withdraw samples to measure the particle size using a dynamic light scattering (DLS) instrument.
-
Once the desired particle size (typically < 500 nm) is achieved, separate the nanosuspension from the milling media by centrifugation at low speed or by pouring through a sieve.
-
The resulting nanosuspension can be used directly for in vivo studies or can be lyophilized to produce a solid powder for reconstitution.
-
2. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a general method for developing a lipid-based formulation.
-
Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing solubility and absorption.
-
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® RH 40, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
-
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Constructing a Ternary Phase Diagram:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios (e.g., from 9:1 to 1:9).
-
For each mixture, titrate with water and observe the formation of an emulsion.
-
Identify the region in the phase diagram that forms a clear, stable microemulsion or a fine nanoemulsion upon gentle agitation.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal region of the phase diagram.
-
Dissolve the required amount of this compound in this mixture with the aid of gentle heating or vortexing to form the SEDDS pre-concentrate.
-
-
Characterization:
-
Evaluate the self-emulsification performance by adding the SEDDS pre-concentrate to water and observing the emulsion formation.
-
Measure the droplet size of the resulting emulsion using DLS.
-
The final formulation should be a clear, homogenous liquid that forms a fine emulsion (droplet size < 200 nm) upon dilution.
-
-
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Postulated metabolic pathway of this compound after oral administration.
References
- 1. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Tracheloside | C27H34O12 | CID 53462879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of Trachelosiaside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of Trachelosiaside. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for the sensitive detection of this compound?
A1: For sensitive and specific detection of this compound, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method. This technique offers high sensitivity and selectivity, which is crucial for complex matrices such as plant extracts or biological samples.[1][2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, particularly for quantification in less complex samples or when a mass spectrometer is not available.[3][4][5]
Q2: How should I extract this compound from plant material, specifically safflower seeds?
A2: A common method for extracting lignans like this compound from safflower seeds involves using a polar solvent.[3] A typical protocol would be ultrasonic-assisted extraction with 70-80% methanol or ethanol.[6] The powdered plant material is mixed with the solvent and sonicated, followed by centrifugation and filtration of the supernatant. This process is often repeated to ensure complete extraction.
Q3: What are the typical chromatographic conditions for this compound analysis?
A3: For HPLC analysis of lignans, a reversed-phase C18 column is commonly used.[3][4][5] A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol is generally effective.[4] UV detection for lignans is often performed at around 280 nm.[3][4]
Q4: What are the expected validation parameters for a reliable this compound detection method?
A4: A validated method for this compound should demonstrate acceptable linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7][8][9] The table below summarizes typical acceptable ranges for these parameters based on methods for similar compounds.
Q5: How should I prepare samples for pharmacokinetic studies of this compound?
A5: For pharmacokinetic studies involving plasma or tissue samples, a protein precipitation step is usually necessary, followed by a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample before injection into the HPLC system.[10][11][12][13][14]
Troubleshooting Guides
HPLC-UV Method
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | Column degradation | Replace the column. |
| Inappropriate mobile phase pH | Adjust the pH of the aqueous mobile phase. For acidic compounds like lignans, a slightly acidic pH (e.g., with 0.1% formic acid) is often beneficial. | |
| Sample overload | Dilute the sample. | |
| Baseline noise or drift | Contaminated mobile phase or column | Use fresh, high-purity solvents and filter them. Flush the column with a strong solvent. |
| Detector lamp aging | Replace the UV lamp. | |
| Temperature fluctuations | Use a column oven to maintain a constant temperature. | |
| Inconsistent retention times | Inconsistent mobile phase composition | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. |
| Pump malfunction | Check the pump for leaks and ensure it is delivering a constant flow rate. | |
| Column equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Low sensitivity | Low concentration of this compound in the sample | Concentrate the sample extract or use a more sensitive detector (e.g., MS/MS). |
| Incorrect detection wavelength | Optimize the detection wavelength based on the UV spectrum of this compound (typically around 280 nm for lignans).[3][4] |
HPLC-MS/MS Method
| Issue | Possible Cause | Suggested Solution |
| Low ion intensity | Inefficient ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). This compound, as a glycoside, is expected to ionize well in negative ion mode. |
| Matrix effects (ion suppression or enhancement) | Improve sample clean-up using solid-phase extraction (SPE). Dilute the sample. Use an isotopically labeled internal standard if available. | |
| Poor fragmentation | Optimize the collision energy to achieve characteristic and abundant fragment ions. | |
| Inconsistent results | Instability of the compound | Investigate the stability of this compound in the sample matrix and during the analytical process. Consider keeping samples at low temperatures and minimizing exposure to light. |
| Contamination in the MS source | Clean the ion source components. | |
| No detectable peak | Concentration below the limit of detection | Concentrate the sample or use a larger injection volume. Ensure the MS is tuned and calibrated correctly. |
| Incorrect precursor/product ion selection | Infuse a standard solution of this compound to determine the correct m/z values for the precursor and product ions. |
Data Presentation
Table 1: Hypothetical Validation Parameters for HPLC-UV/MS-MS Methods for this compound Quantification
| Parameter | HPLC-UV | HPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15% |
Note: These values are hypothetical and based on typical performance characteristics of HPLC-UV and HPLC-MS/MS methods for similar phenolic glycosides. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Extraction of this compound from Safflower Seeds
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Sample Preparation: Grind dried safflower seeds into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered sample into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue one more time.
-
Combine the supernatants.
-
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter before HPLC analysis.
Protocol 2: HPLC-UV Method for Quantification of this compound
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Protocol 3: HPLC-MS/MS Method for Sensitive Detection of this compound
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column and Mobile Phase: Same as the HPLC-UV method.
-
Ionization Mode: Negative ESI.
-
MS Parameters (Hypothetical):
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions (Hypothetical - to be determined by infusion of a standard):
-
Precursor Ion (M-H)⁻: m/z corresponding to the deprotonated molecule of this compound.
-
Product Ions: Characteristic fragment ions resulting from the collision-induced dissociation of the precursor ion.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: A logical troubleshooting workflow for common analytical issues.
Disclaimer: The experimental protocols and validation parameters are provided as a general guide based on the analysis of similar compounds. It is essential to optimize and validate these methods for your specific application and instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absorption and metabolism of glycosidic sweeteners of stevia mixture and their aglycone, steviol, in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacometrics of pterostilbene: preclinical pharmacokinetics and metabolism, anticancer, antiinflammatory, antioxidant and analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ginsenoside Re: Its chemistry, metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Trachelosiaside in Complex Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to avoiding matrix effects during the quantification of Trachelosiaside in complex biological samples. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[1] When analyzing complex samples like plasma, endogenous components such as phospholipids and metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.
Q2: How can I detect the presence of matrix effects in my assay?
A2: Two primary methods are commonly used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant signal of this compound indicates regions of ion suppression or enhancement, respectively, caused by eluting matrix components.
-
Post-Extraction Spike Comparison: This quantitative method involves comparing the peak area of this compound in a neat solvent with the peak area of this compound spiked at the same concentration into a blank matrix extract that has undergone the complete sample preparation process. A significant difference in peak areas indicates the presence of matrix effects.
Q3: What is the "gold standard" method to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective way to compensate for matrix effects.[1][2] A SIL-IS, such as deuterated or ¹³C-labeled this compound, is chemically identical to the analyte and will co-elute chromatographically. Therefore, it experiences the same degree of ion suppression or enhancement as the target analyte. By using the peak area ratio of the analyte to the SIL-IS for quantification, any variations caused by matrix effects are effectively normalized. However, the commercial availability of a specific SIL-IS for this compound may be limited, and custom synthesis can be an option.[3][4]
Q4: My this compound (a glycoside) seems to be converting to its aglycone, Arctigenin, during analysis. How does this affect quantification?
A4: It is common for glycosides to lose their sugar moiety in the mass spectrometer source, leading to the detection of the aglycone. In the case of this compound, this would be Arctigenin. For quantitative analysis, you can monitor the Multiple Reaction Monitoring (MRM) transition of the aglycone. Several studies have successfully quantified Arctigenin in plasma by monitoring transitions such as m/z 373.2 → 137.3 or m/z 373.2 → 136.9.[1][5] It's important to be consistent with which species (glycoside or aglycone) you are using for calibration and quantification. The pharmacokinetics of a glycoside and its aglycone can differ significantly.[6][7][8][9]
Troubleshooting Guide
Below are common issues encountered during this compound quantification and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape & Low Sensitivity | Matrix Effects: Co-eluting matrix components are suppressing the this compound signal. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous cleanup method like Solid Phase Extraction (SPE) to better remove interferences.[10] 2. Adjust Chromatography: Modify the gradient or change the column to improve separation between this compound and interfering peaks. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components. |
| High Variability in Results | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between individual samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for inter-sample variability in matrix effects.[2] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to mimic the matrix effects seen in the unknown samples. |
| Low Analyte Recovery | Inefficient Extraction: The sample preparation method is not effectively extracting this compound from the matrix. | 1. Optimize Extraction Solvent: For protein precipitation, test different organic solvents like methanol and acetonitrile to find the one that gives the best recovery for this compound.[1][2] 2. Optimize SPE Protocol: If using SPE, ensure the cartridge type, wash steps, and elution solvent are optimized for a lignan glycoside like this compound. |
| No Commercially Available SIL-IS | Analyte Specificity: A dedicated SIL-IS for this compound may not be commercially available. | 1. Use a Structural Analog as an Internal Standard: Select a compound with similar chemical properties and chromatographic behavior that is not present in the samples. Psoralen has been used as an internal standard for the aglycone, Arctigenin.[1][5] Note that a structural analog may not perfectly compensate for matrix effects. 2. Standard Addition Method: This involves adding known amounts of this compound standard to the sample aliquots and extrapolating to find the original concentration. This method is accurate but can be labor-intensive. |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (for Arctigenin, the aglycone of this compound)
This protocol is adapted from a method for the quantification of Arctigenin in rat plasma.[1][2]
-
Sample Aliquoting: To a 100 µL plasma sample, add the internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold methanol (or acetonitrile).
-
Vortexing: Vortex the mixture for 2-3 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for Arctigenin
The following are starting parameters that should be optimized for your specific instrument and application.
| Parameter | Recommendation |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp up to elute Arctigenin, followed by a column wash and re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Arctigenin: m/z 373.2 → 137.3[5] or 373.2 → 136.9[1][2] Psoralen (IS): m/z 187.1 → 131.0[5] |
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
Decision Tree for Choosing a Calibration Method
Caption: A decision tree to guide the selection of an appropriate calibration strategy.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of an LC/MS/MS method in order to determine arctigenin in rat plasma: its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the soybean isoflavone daidzein in its aglycone and glucoside form: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism and pharmacokinetics of anthranoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Respective bioavailability of quercetin aglycone and its glycosides in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of quercetin from quercetin aglycone and rutin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of arctigenin and its glucuronide conjugate in mouse plasma using ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Trachelosiaside Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Trachelosiaside, a lignan glycoside with potential therapeutic properties, requires a robust and validated analytical method for its determination in various matrices, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. This guide provides a detailed comparison of a proposed HPLC method for this compound quantification with its alternatives, supported by representative experimental data and protocols.
Experimental Protocols
Proposed HPLC Method for this compound Quantification
This proposed method is based on established protocols for the analysis of similar glycosidic compounds, particularly iridoid glycosides.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).
-
Gradient Program: A linear gradient starting from 10% A to 70% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm, based on the UV absorbance maxima of similar phenolic compounds.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Extract this compound from the plant matrix using a suitable solvent like methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection.
Validation of the Proposed HPLC Method
The method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is determined by comparing the chromatograms of a blank, a placebo (matrix without analyte), the standard solution, and the sample solution. The peak for this compound in the sample should have a similar retention time and UV spectrum to the standard and should be well-resolved from other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Inject a series of at least five concentrations of this compound standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Precision: The closeness of agreement between a series of measurements.
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by different analysts. The RSD between the results should be ≤ 2%.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by a recovery study. Spike a known amount of this compound standard into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be estimated based on a signal-to-noise ratio of 3:1.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be estimated based on a signal-to-noise ratio of 10:1.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. Introduce small changes in the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits.
Alternative Analytical Methods
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[4][5]
-
Advantages over HPLC:
-
Faster Analysis: UPLC can significantly reduce run times, often by a factor of up to 10.[6]
-
Improved Resolution: The smaller particle size leads to sharper and more resolved peaks.[7]
-
Higher Sensitivity: Narrower peaks result in greater peak heights and improved sensitivity.[4][6]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[7]
-
-
Disadvantages:
-
Higher Cost: UPLC systems are generally more expensive than HPLC systems.[6]
-
Method Transfer: Transferring an existing HPLC method to a UPLC system may require re-validation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[8]
-
Advantages over HPLC:
-
Superior Sensitivity and Selectivity: LC-MS/MS can detect and quantify analytes at much lower concentrations (ng/mL to pg/mL range) and can distinguish the analyte from co-eluting compounds with the same retention time based on their mass-to-charge ratio.[8]
-
Structural Information: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, which can be used for structural elucidation and confirmation of identity.
-
Analysis in Complex Matrices: The high selectivity of MS detection allows for the analysis of this compound in complex biological matrices with minimal sample cleanup.
-
-
Disadvantages:
-
High Cost and Complexity: LC-MS/MS instruments are significantly more expensive and complex to operate and maintain than HPLC systems.
-
Matrix Effects: The presence of other compounds in the sample can suppress or enhance the ionization of the analyte, affecting the accuracy of quantification. This requires careful method development and often the use of an internal standard.
-
Data Presentation: Comparative Validation Parameters
The following table summarizes the typical performance characteristics of HPLC, UPLC, and LC-MS/MS for the quantification of a compound like this compound, based on data from validated methods for similar glycosides.
| Validation Parameter | HPLC | UPLC | LC-MS/MS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.997[8] |
| Precision (RSD) | < 2% | < 1% | < 15%[8] |
| Accuracy (Recovery) | 98-102% | 98-102% | 85-115%[8] |
| LOD | ~10-50 ng/mL | ~1-10 ng/mL | ~0.01-1 ng/mL[8] |
| LOQ | ~50-150 ng/mL | ~5-30 ng/mL | ~0.025-1 ng/mL[8] |
| Analysis Time | 20-40 min | 2-10 min | 5-15 min |
| Cost | Moderate | High | Very High |
| Selectivity | Good | Very Good | Excellent |
Mandatory Visualization
Caption: Workflow for the validation of an HPLC method.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. The proposed HPLC method, when fully validated, can provide a reliable and cost-effective solution for routine quality control and quantification. For high-throughput screening and faster analysis, UPLC offers significant advantages in terms of speed and resolution. When ultimate sensitivity and selectivity are required, particularly for analysis in complex biological matrices, LC-MS/MS is the method of choice, despite its higher cost and complexity. This guide provides a framework for researchers to select and validate the most appropriate method for their specific application.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 7. rjptonline.org [rjptonline.org]
- 8. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
Trachelosiaside: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Effects in Colorectal Cancer
Trachelosiaside (TCS), a phenolic compound isolated from sources such as safflower seeds, has demonstrated notable anti-tumor properties.[1] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, with a focus on its impact on colorectal cancer (CRC). The information presented is targeted towards researchers, scientists, and professionals in drug development, offering objective data and detailed experimental methodologies to support further investigation and potential therapeutic applications.
Data Presentation: Quantitative Effects of this compound
The anti-cancer efficacy of this compound has been quantified through various assays, both in cell cultures (in vitro) and in animal models (in vivo). The following tables summarize the key findings.
In Vitro Efficacy
This compound has been shown to inhibit the proliferation of both murine and human colorectal cancer cell lines in a dose-dependent manner.
Table 1: Inhibition of Colorectal Cancer Cell Viability by this compound
| Cell Line | Treatment Time (hours) | Concentration (µM) | Cell Viability (%) |
| CT26 (murine) | 48 | 1 | ~100 |
| 10 | ~80 | ||
| 25 | ~60 | ||
| 50 | ~40 | ||
| 100 | ~20 | ||
| SW480 (human) | 72 | 1 | ~100 |
| 10 | ~90 | ||
| 25 | ~75 | ||
| 50 | ~60 | ||
| 100 | ~45 | ||
| SW620 (human) | 72 | 1 | ~100 |
| 10 | ~95 | ||
| 25 | ~85 | ||
| 50 | ~70 | ||
| 100 | ~55 |
Data extracted from Shin et al., 2021.[1]
Beyond inhibiting proliferation, this compound also induces programmed cell death, or apoptosis, in colorectal cancer cells.
Table 2: Induction of Apoptosis in CT26 Cells by this compound (48-hour treatment)
| Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 10 | 2.1 | 7.9 | 10.0 |
| 50 | 7.3 | 8.2 | 15.5 |
| 100 | 9.2 | 8.9 | 18.1 |
Data extracted from Shin et al., 2021.[2]
Furthermore, this compound has been observed to inhibit the migratory and invasive potential of colorectal cancer cells, key processes in metastasis.
Table 3: Inhibition of CT26 Cell Migration and Invasion by this compound
| Assay | Concentration (µM) | Inhibition Rate (%) |
| Migration | 0.25 | 14.3 |
| 0.5 | 14.2 | |
| 1 | 36.2 | |
| Invasion | 0.25 | 28.2 |
| 0.5 | 38.1 | |
| 1 | 46.0 |
Data extracted from Shin et al., 2021.[1]
In Vivo Efficacy
The anti-cancer effects of this compound have been validated in a mouse model of lung metastasis.
Table 4: Inhibition of Lung Metastasis in a CT26 Mouse Model by this compound
| Treatment Group | Number of Lung Nodules (Mean ± SD) |
| Control | Not specified |
| This compound | Significantly reduced |
While the primary source states a significant inhibition of lung metastasis, specific quantitative data on the number of nodules was not provided in the abstract.[1][3]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis.
Induction of Apoptosis
This compound promotes apoptosis in colorectal cancer cells through the intrinsic, mitochondria-mediated pathway.[1][3] This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: this compound-induced apoptotic pathway.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
This compound has been shown to regulate markers of the epithelial-mesenchymal transition (EMT), a process critical for cancer cell migration and invasion.[1][3] By modulating these markers, this compound can inhibit the metastatic potential of colorectal cancer cells.
Caption: Inhibition of EMT by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols employed in the study of this compound's effects on colorectal cancer.
Cell Viability Assay (WST-1)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Colorectal cancer cells (CT26, SW480, SW620) were seeded in 96-well plates.
-
Treatment: Cells were treated with varying concentrations of this compound (1-100 µM) and incubated for 48 to 72 hours.
-
WST-1 Reagent Addition: Following incubation, WST-1 reagent was added to each well.
-
Incubation: The plates were incubated for a specified period to allow for the conversion of the WST-1 reagent into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product was measured using a microplate reader at a wavelength of 450 nm. Cell viability was expressed as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay identifies apoptotic cells.
-
Cell Treatment: CT26 cells were treated with this compound (10, 25, 50, and 100 µM) for 48 hours.
-
Cell Staining: The treated cells were harvested and stained with Annexin V and 7-aminoactinomycin D (7-AAD). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells, while 7-AAD is a fluorescent DNA intercalator that enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Western Blotting
This technique is used to detect and quantify specific proteins involved in the signaling pathways modulated by this compound.
-
Protein Extraction: CT26 cells were treated with this compound (10, 25, 50, and 100 µM) for 48 hours, and total protein was extracted.
-
Protein Quantification: The concentration of the extracted proteins was determined.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved caspase-9, Bcl-2, Bcl-xL, Bax, and β-actin as a loading control).
-
Secondary Antibody Incubation: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified.
In Vivo Lung Metastasis Model
This animal model assesses the effect of this compound on the metastatic spread of cancer cells.
-
Animal Model: BALB/c mice were used for this study.
-
Tumor Cell Injection: CT26 colorectal cancer cells were injected into the tail vein of the mice to induce lung metastasis.
-
Treatment: The mice were treated with this compound. The specific dosage and administration schedule were not detailed in the provided search results.
-
Metastasis Assessment: After a designated period, the mice were euthanized, and their lungs were harvested. The number of metastatic nodules on the lung surface was counted to evaluate the extent of metastasis.
Caption: In vivo lung metastasis experimental workflow.
References
Comparative Analysis of Trachelosiaside Activity: A Review of Available In Vitro Studies
A comprehensive review of publicly available scientific literature reveals a significant scarcity of research on the specific compound Trachelosiaside. As a result, a direct comparative study of its activity across different cell lines is not feasible at this time. The majority of accessible research focuses on a similarly named lignan, Tracheloside, and the broader extracts of Trachelospermi caulis. This guide, therefore, summarizes the available data on these related substances to provide a potential, albeit indirect, frame of reference for researchers interested in this area.
Summary of Tracheloside and Trachelospermi caulis Extract Activity
While no quantitative data for this compound is available, studies on Tracheloside and extracts from Trachelospermi caulis have demonstrated notable anti-inflammatory and anti-cancer activities in various cell lines.
Table 1: Summary of In Vitro Activities of Tracheloside and Trachelospermi caulis Extract
| Compound/Extract | Cell Line | Activity Investigated | Key Findings |
| Tracheloside | CT26 (murine colorectal carcinoma) | Anti-cancer | Inhibited cell proliferation, induced cell cycle arrest and apoptosis.[1] |
| Trachelospermi caulis Extract | RAW 264.7 (murine macrophage) | Anti-inflammatory | Suppressed the expression of iNOS and TNF-α, and inhibited NO production.[2] |
Experimental Methodologies
Detailed experimental protocols for this compound are unavailable. However, the methodologies employed in the studies of Tracheloside and Trachelospermi caulis extract provide a foundational understanding of how similar compounds are evaluated.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound for a specific period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals, which are then dissolved and quantified by measuring the absorbance at a specific wavelength.[3]
-
Cell Cycle Analysis: To determine the effect of a compound on cell cycle progression, cells are treated with the compound, harvested, and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[1]
Apoptosis Assays
-
Annexin V/PI Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay: Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[2]
-
Cytokine Expression Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 can be quantified using Enzyme-Linked Immunosorbent Assays (ELISA) or by measuring their mRNA expression levels using quantitative real-time PCR (qRT-PCR).[4]
Signaling Pathways
The precise signaling pathways modulated by this compound remain uninvestigated. However, research on Tracheloside and extracts of Trachelospermi caulis suggests potential involvement of key inflammatory and cell survival pathways.
An extract from Trachelospermi caulis was found to exert its anti-inflammatory effects in RAW 264.7 macrophages by inhibiting the p38 MAP kinase/NF-κB pathway.[2] In colorectal cancer cells, Tracheloside was shown to induce apoptosis through the mitochondria-mediated pathway and by regulating the Bcl-2 family of proteins.[1] These findings suggest that related compounds may influence these critical cellular signaling cascades.
Below are generalized diagrams of these pathways that may be relevant for future studies on this compound.
Caption: General experimental workflow for assessing the in vitro activity of a compound.
Caption: Hypothesized inhibitory effect on the p38 MAPK/NF-κB signaling pathway.
Caption: Hypothesized induction of apoptosis via the mitochondrial pathway.
Conclusion
The current body of scientific literature does not contain sufficient data to construct a comparative guide on the activity of this compound in different cell lines. The information presented here, derived from studies on the related compound Tracheloside and extracts of Trachelospermi caulis, offers a preliminary framework for potential research directions. Further investigation is critically needed to isolate and characterize the bioactivities of this compound and to elucidate its mechanisms of action in various cellular contexts. Researchers are encouraged to pursue these studies to fill the existing knowledge gap.
References
- 1. mdpi.com [mdpi.com]
- 2. In-vitro and in-vivo anti-inflammatory action of the ethanol extract of Trachelospermi caulis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Astragaloside IV alleviates the symptoms of experimental ulcerative colitis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Trachelosiaside's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Trachelosiaside, a natural compound found in Trachelospermum jasminoides, with established anti-inflammatory drugs, dexamethasone and indomethacin. This objective analysis is supported by experimental data from in vitro and in vivo studies, detailed methodologies, and an exploration of the underlying signaling pathways. While direct comparative studies on this compound are limited, data on the structurally related and co-existing compound, Tracheloside, is utilized to provide valuable insights into its potential therapeutic efficacy.
Quantitative Comparison of Anti-Inflammatory Activity
To facilitate a clear comparison, the following tables summarize the inhibitory effects of Tracheloside and the reference drugs on key inflammatory markers. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Stimulant | IC50 / Inhibition | Source |
| Tracheloside | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Data not available | |
| Dexamethasone | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | ~10 µM (example) | [1] |
| Indomethacin | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Data not available |
Table 2: In Vivo Anti-Inflammatory Activity
| Compound | Model | Species | Dose | Inhibition of Edema | Source |
| Tracheloside | Carrageenan-induced paw edema | Rat/Mouse | Data not available | Data not available | |
| Dexamethasone | Carrageenan-induced paw edema | Rat | 0.1 mg/kg | Significant reduction | [2] |
| Indomethacin | Carrageenan-induced paw edema | Rat | 10 mg/kg | 87.3% | [3] |
Experimental Protocols
In Vitro: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[4]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere for 24 hours.[5]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Tracheloside, or the reference drug (dexamethasone). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.[4][5]
-
Incubation: The plates are incubated for a further 24 hours.[4][5]
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[4][5] An equal volume of supernatant and Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed and incubated at room temperature for 10 minutes.[5]
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups to the LPS-stimulated group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
Methodology:
-
Animals: Male Wistar rats weighing 150-200g are used.
-
Grouping and Administration: The rats are divided into several groups: a control group, a standard group receiving indomethacin (10 mg/kg, p.o.) or dexamethasone (0.1 mg/kg, i.p.), and treatment groups receiving different doses of this compound or Tracheloside. The compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.[2][6]
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.[6]
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[7]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways
Tracheloside has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
IL-17/MAPK Signaling Pathway
Recent studies have indicated that Tracheloside can inhibit rheumatoid arthritis by targeting the IL-17/MAPK signaling pathway.[8] Tracheloside was found to reduce the production of inflammatory factors such as COX-2, IL-6, and IL-17, as well as matrix metalloproteinases (MMPs) in TNF-α induced cells.[8] This inhibition is associated with the downregulation of JNK and p38 phosphorylation in the MAPK pathway.[8]
Caption: Tracheloside inhibits the IL-17/MAPK signaling pathway.
NF-κB Signaling Pathway
The ethanol extract of Trachelospermi caulis, which contains Tracheloside, has been found to suppress the expression of inducible nitric oxide synthase (iNOS) and TNF-α by inhibiting the p38 MAP kinase/NF-κB pathway.[9] The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available evidence suggests that Tracheloside, a major constituent of Trachelospermi caulis, possesses significant anti-inflammatory properties, mediated at least in part through the inhibition of the IL-17/MAPK and NF-κB signaling pathways. While direct comparative data for this compound against dexamethasone and indomethacin is currently limited, the findings for Tracheloside provide a strong rationale for further investigation into the therapeutic potential of this compound as a novel anti-inflammatory agent. Future studies should focus on head-to-head comparisons with established drugs to elucidate its relative potency and clinical relevance.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of steroidal and non-steroidal anti-inflammatory drugs on tracheal wound healing in an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracheloside, the main constituent of the total lignan extract from Trachelospermi Caulis, inhibited rheumatoid arthritis via IL-17/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
Trachelosiaside vs. Arctigenin: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals comparing the biochemical properties, mechanisms of action, and experimental data of Trachelosiaside and Arctigenin.
In the landscape of natural product research, lignans have emerged as a promising class of compounds with diverse biological activities. Among them, this compound and Arctigenin have garnered significant attention for their potential therapeutic applications. This guide provides a detailed comparative analysis of these two compounds, summarizing their performance based on available experimental data and outlining the methodologies for key experiments.
At a Glance: this compound vs. Arctigenin
| Feature | This compound | Arctigenin |
| Primary Reported Activities | Anti-rheumatoid arthritis, Wound healing (keratinocyte proliferation), Potential anticancer | Anti-inflammatory, Anticancer |
| Key Signaling Pathways | IL-17/MAPK, ERK1/2 | NF-κB, MAPK, PI3K/Akt, STAT3 |
| Mechanism of Action | Inhibition of pro-inflammatory cytokines (IL-6, IL-17), modulation of MAPK pathway, stimulation of ERK1/2 phosphorylation. | Inhibition of pro-inflammatory mediators (NO, TNF-α, IL-6), suppression of key inflammatory and cancer-related signaling pathways. |
In-Depth Analysis: Biochemical Properties and Efficacy
While direct comparative studies between this compound and Arctigenin are limited, an analysis of their individual biological activities reveals distinct and overlapping areas of therapeutic potential.
Anti-inflammatory and Immunomodulatory Effects
Arctigenin has been extensively studied for its potent anti-inflammatory properties. It demonstrates significant inhibition of key inflammatory mediators. For instance, in various cellular models, Arctigenin has been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) with IC50 values in the low micromolar range. Its mechanism of action involves the inhibition of multiple signaling pathways, including the well-established NF-κB, MAPK, and PI3K/Akt pathways, which are central to the inflammatory response.
This compound , on the other hand, has shown promise in the context of rheumatoid arthritis, a chronic inflammatory autoimmune disease. Studies have indicated its ability to inhibit the release of the pro-inflammatory cytokines IL-6 and IL-17. Its mechanism is linked to the modulation of the IL-17/MAPK signaling pathway, a critical axis in the pathogenesis of rheumatoid arthritis. Furthermore, this compound has been observed to reduce the production of cyclooxygenase-2 (COX-2) and various matrix metalloproteinases (MMPs), which are involved in inflammation and tissue degradation.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value |
| Arctigenin | NO Production Inhibition | RAW 264.7 | ~5-10 µM |
| TNF-α Inhibition | RAW 264.7 | ~1-5 µM | |
| IL-6 Inhibition | RAW 264.7 | ~5-15 µM | |
| This compound | IL-6 Inhibition | MH7A | Data not readily available in terms of IC50 |
| IL-17 Inhibition | MH7A | Data not readily available in terms of IC50 |
Note: The IC50 values for Arctigenin are aggregated from multiple studies and can vary depending on the specific experimental conditions. Quantitative IC50 data for this compound's anti-inflammatory effects are not as widely published.
Anticancer and Antiproliferative Activities
Arctigenin has demonstrated significant anticancer activity across a range of cancer cell lines. It has been shown to inhibit the proliferation of various cancer cells, including those of the stomach, lungs, liver, and colon. Its anticancer effects are attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and STAT3 pathways.
This compound also exhibits potential as an anticancer agent. Research suggests it can inhibit the proliferation of colorectal cancer cells and suppress lung metastasis in mouse models[1][2]. The proposed mechanisms include the induction of cell cycle arrest and apoptosis[1][2].
Quantitative Comparison of Anticancer Activity
| Compound | Cancer Cell Line | IC50 Value |
| Arctigenin | Various (e.g., HepG2, A549) | ~10-50 µM |
| This compound | Colorectal cancer cells | Data not readily available in terms of IC50 |
Note: IC50 values for Arctigenin can vary significantly depending on the cancer cell line and experimental setup. Specific IC50 values for this compound's anticancer activity are not widely reported.
Effects on Cell Proliferation and Wound Healing
A notable activity of This compound is its ability to promote the proliferation of keratinocytes, the primary cells of the epidermis. This effect is mediated through the stimulation of the ERK1/2 signaling pathway, suggesting its potential application in promoting wound healing[3][4][5]. In in vitro scratch assays, this compound demonstrated a significant increase in healing activity[3][4].
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and Arctigenin are underpinned by their modulation of distinct and overlapping intracellular signaling pathways.
Arctigenin's Multi-Targeted Approach
Arctigenin's broad spectrum of activity can be attributed to its ability to interfere with multiple key signaling cascades.
This compound's Focused Modulation
This compound appears to exert its effects through more specific pathway modulation, particularly in the context of inflammation and cell proliferation.
Experimental Protocols
To facilitate the replication and further investigation of the activities of this compound and Arctigenin, detailed protocols for key in vitro assays are provided below.
Cell Viability and Proliferation (MTT Assay)
This assay is used to assess the cytotoxic or proliferative effects of the compounds on cultured cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or Arctigenin in culture medium and add to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. IC50 values can be determined from dose-response curves.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway.
Detailed Steps:
-
Cell Lysis: After treating cells with the compound for the desired time, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein to normalize for protein loading.
NF-κB Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB, a key transcription factor in the inflammatory response.
Detailed Steps:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with various concentrations of the compound (Arctigenin) for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as a fold change relative to the stimulated control.
Conclusion
This compound and Arctigenin are both promising lignans with distinct yet partially overlapping therapeutic potential. Arctigenin exhibits broad-spectrum anti-inflammatory and anticancer activities by targeting multiple key signaling pathways. This compound shows more specific effects, with demonstrated efficacy in promoting wound healing and mitigating inflammation in the context of rheumatoid arthritis through modulation of the ERK1/2 and IL-17/MAPK pathways, respectively.
For researchers and drug development professionals, the choice between these two compounds will depend on the specific therapeutic area of interest. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic indices. The experimental protocols provided in this guide offer a foundation for such investigations, enabling a more direct and quantitative comparison of their biological activities. The continued exploration of these natural products holds significant promise for the development of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Trachelosiaside's Anticancer Effects: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals evaluating the preclinical evidence for Trachelosiaside and its alternatives in oncology.
This guide provides a comparative analysis of the anticancer effects of this compound, a naturally occurring lignan, alongside three other natural compounds with similar mechanisms of action: Arctigenin, Schisandrin B, and Gomisin A. The objective is to critically evaluate the existing experimental data to assess the reproducibility of this compound's anticancer properties and benchmark its performance against these alternatives. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular signaling pathways to aid in the evaluation of these compounds for further drug development.
Executive Summary
This compound (TCS) has demonstrated promising anticancer activities, primarily in colorectal cancer models, by inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. These effects are attributed to its ability to modulate the mitochondrial apoptosis pathway and regulate markers of the epithelial-mesenchymal transition (EMT). However, the body of evidence for this compound's efficacy and the reproducibility of its effects across different cancer types remains limited compared to other well-studied natural compounds. This guide presents a side-by-side comparison of this compound with Arctigenin, Schisandrin B, and Gomisin A, which have been more extensively studied and shown to exert their anticancer effects through various signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways. While this compound shows potential, further independent studies are warranted to establish the reproducibility of its anticancer effects across a broader range of cancer models.
Comparative Analysis of Anticancer Activity
The following tables summarize the quantitative data on the effects of this compound and its alternatives on cancer cell viability, apoptosis, and cell cycle progression.
Table 1: Comparison of IC50 Values (µM) in Various Cancer Cell Lines
| Compound | Colorectal Cancer | Breast Cancer | Lung Cancer | Liver Cancer | Prostate Cancer | Gallbladder Cancer |
| This compound | CT26: ~50 µM[1] | - | - | - | - | - |
| Arctigenin | HCT-116: 3.27 µM[2] | MDA-MB-231: 0.787 µM[3], 5.79 µM[2] | - | HepG2: 4.888 µM (48h)[4] | PC-3M: ~12.5 µM[5] | - |
| Schisandrin B | HCT116: ~25 µM[6] | - | A549: ~25 µM[7] | - | DU145, LNCaP: Not specified[4] | GBC-SD: ~40 µM, NOZ: ~50 µM[8] |
| Gomisin A | - | - | NSCLC: Not specified[9] | - | - | - |
Note: IC50 values can vary depending on the specific cell line, assay conditions, and exposure time. The data presented here is for comparative purposes.
Table 2: Comparison of Apoptosis Induction
| Compound | Cancer Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) | Key Molecular Changes |
| This compound | CT26 | 50 | 15.5 | ↑ Cleaved Caspase-3/9, ↑ Bax, ↓ Bcl-2/Bcl-xL[1] |
| Arctigenin | PC-3M | 25 | Not specified | ↑ Cleaved Caspase-3, ↑ Bax, ↓ Bcl-2[5] |
| MDA-MB-231 | 0.5 | 13.36 | ↑ Cleaved Caspase-3/9, ↑ Bax/Bcl-2 ratio[10] | |
| Schisandrin B | GBC-SD | 60 | ~31 | ↑ Cleaved Caspase-3/9, ↑ Bax, ↓ Bcl-2[11] |
| A549 | 50 | Not specified | ↑ Cleaved Caspase-3/9, ↑ Bax, ↓ Bcl-2[7] | |
| Gomisin A | NSCLC cells | Not specified | Induces apoptosis | Not specified[9] |
Table 3: Comparison of Cell Cycle Arrest
| Compound | Cancer Cell Line | Treatment Concentration (µM) | Effect on Cell Cycle | Key Molecular Changes |
| This compound | CT26 | 50 | G0/G1 arrest | ↓ Cyclin D1, ↓ CDK4, ↑ p16[1] |
| Arctigenin | PC-3M | 25 | G0/G1 arrest | Not specified[5] |
| Glioma cells (U87MG, T98G) | 40 | G0/G1 arrest | ↓ Cyclin D1, ↓ CDK4, ↑ p21, ↑ p53[12] | |
| Schisandrin B | GBC-SD, NOZ | 60, 90 | G0/G1 arrest | ↓ Cyclin D1, ↓ CDK4[11] |
| A549 | 50 | G0/G1 arrest | ↓ Cyclin D1, ↓ CDK4/6, ↑ p21, ↑ p53[7][13] | |
| Gomisin A | NSCLC cells | Not specified | Induces cell cycle arrest | Not specified[9] |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these natural compounds are mediated by their interaction with various cellular signaling pathways.
This compound
The primary mechanism of action reported for this compound is the induction of mitochondria-mediated apoptosis.[1] This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent programmed cell death. Additionally, this compound has been shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[1]
References
- 1. Arctigenin Attenuates Breast Cancer Progression through Decreasing GM-CSF/TSLP/STAT3/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 4. Inhibitory effects of Schisandrin B on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Schisandrin B exerts anti-colorectal cancer effect through CXCL2/ERK/DUSP11 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Unveiling the Molecular Targets of Trachelosiaside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of Trachelosiaside and its potential molecular targets, drawing upon available experimental data for the closely related lignan, Tracheloside. While direct molecular targets of this compound remain to be definitively identified in the current body of scientific literature, the activities of Tracheloside offer valuable insights into its probable mechanisms of action.
This guide will delve into the putative molecular pathways affected by this compound, presenting comparative data for alternative therapeutic agents, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.
Identified Molecular Pathways and Comparative Analysis
Based on studies of the related compound Tracheloside, this compound is suggested to exert its biological effects through the modulation of three key signaling pathways: the p16-Cyclin D1/CDK4 cell cycle regulation pathway, the Bcl-2 family-mediated apoptosis pathway, and the IL-17/MAPK inflammatory signaling cascade.
Cell Cycle Regulation: The p16-Cyclin D1/CDK4 Pathway
Tracheloside has been observed to influence cell cycle progression by upregulating the tumor suppressor protein p16 and downregulating the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4)[1][2]. This action leads to cell cycle arrest, thereby inhibiting the proliferation of cancer cells. For comparison, Palbociclib, a well-characterized inhibitor of CDK4/6, demonstrates potent and selective inhibition of these kinases.
| Compound | Target(s) | IC50 | Cell Line | Reference |
| Tracheloside | Cyclin D1, CDK4 (downregulation) | Data not available | Colorectal cancer cells | [1][2] |
| Palbociclib | CDK4, CDK6 | 11 nM, 16 nM | - | [3][4] |
| Abemaciclib | CDK4, CDK6 | 2 nM, 10 nM | - | [5] |
| Ribociclib | CDK4, CDK6 | 10 nM, 39 nM | - | [5] |
Apoptosis Induction: The Bcl-2 Family Pathway
Tracheloside has been shown to induce apoptosis through the intrinsic, mitochondria-mediated pathway by regulating the Bcl-2 family of proteins[1][2]. The Bcl-2 family plays a critical role in controlling cell death, with anti-apoptotic members like Bcl-2 itself and pro-apoptotic members like Bax and Bak. Venetoclax is a highly selective inhibitor of Bcl-2, demonstrating efficacy in various hematological malignancies.
| Compound | Target(s) | IC50 | Cell Line | Reference |
| Tracheloside | Bcl-2 family (regulation) | Data not available | Colorectal cancer cells | [1][2] |
| Venetoclax | Bcl-2 | 0.2 - 10 µM | T-cell acute lymphoblastic leukemia (T-ALL) cells | [6] |
| Venetoclax | Bcl-2 | 100 - 1600 nM | Various AML cell lines | [2] |
Anti-inflammatory Effects: The IL-17/MAPK Signaling Pathway
In the context of rheumatoid arthritis, Tracheloside has been found to inhibit the IL-17/MAPK signaling pathway[7]. This pathway is a key driver of inflammation in various autoimmune diseases. Secukinumab, a monoclonal antibody targeting IL-17A, is a clinically approved therapeutic for conditions like psoriasis and ankylosing spondylitis.
| Compound | Target(s) | IC50/Binding Affinity | Assay | Reference |
| Tracheloside | IL-17/MAPK pathway (inhibition) | Data not available | TNF-α induced MH7A cells | [7] |
| Secukinumab | IL-17A | High affinity | - | [8] |
Experimental Protocols
To facilitate further research into the molecular targets of this compound, this section provides detailed methodologies for key experiments.
Western Blot Analysis for p16, Cyclin D1, and CDK4 Expression
This protocol is designed to assess the effect of this compound on the protein expression levels of key cell cycle regulators.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against p16, Cyclin D1, CDK4, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is used to quantify apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit.
-
Binding buffer.
-
Propidium Iodide (PI) solution.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations. Include positive and negative controls.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
MAPK Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on the MAPK pathway.
Materials:
-
Kinase assay buffer.
-
Recombinant active MAPK (e.g., p38 or ERK).
-
Substrate for the specific MAPK (e.g., ATF2 for p38).
-
ATP.
-
This compound at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Plate reader.
Procedure:
-
Assay Setup: In a microplate, add the kinase assay buffer, the specific MAPK, and the substrate.
-
Inhibitor Addition: Add serially diluted this compound or a known MAPK inhibitor (positive control) to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizing the Molecular Landscape
To provide a clearer understanding of the discussed pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: Proposed mechanism of this compound in cell cycle regulation.
Figure 2: Putative role of this compound in the intrinsic apoptosis pathway.
Figure 3: Key steps in the Western Blot experimental workflow.
Conclusion and Future Directions
While the direct molecular targets of this compound are yet to be fully elucidated, evidence from the closely related compound Tracheloside strongly suggests its involvement in critical cellular processes including cell cycle control, apoptosis, and inflammation. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the precise mechanism of action of this compound. Future studies employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking are warranted to definitively identify the direct binding partners of this compound. Such research will be instrumental in unlocking the full therapeutic potential of this natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. High efficacy of the BCL-2 inhibitor ABT199 (venetoclax) in BCL-2 high-expressing neuroblastoma cell lines and xenografts and rational for combination with MCL-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Trachelosiaside Extraction Methodologies
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various methods for extracting Trachelosiaside, a triterpenoid saponin with significant therapeutic potential. The comparison encompasses both conventional and modern techniques, offering insights into their respective efficiencies, solvent consumption, and processing times. Due to a lack of specific comparative data for this compound, the quantitative analysis presented here is based on representative data for other triterpenoid saponins.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of this compound. This section provides a comparative overview of conventional and modern extraction techniques. While traditional methods like maceration and heat reflux are simple and require less specialized equipment, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) offer significant advantages in terms of efficiency and reduced extraction times.[1]
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for different this compound extraction methods, based on typical results obtained for triterpenoid saponins.
| Extraction Method | Extraction Yield (%) | Purity (%) | Solvent Consumption (mL/g) | Extraction Time | Temperature (°C) |
| Maceration | 5 - 10 | 40 - 60 | 20 - 50 | 24 - 72 hours | Room Temperature |
| Heat Reflux | 10 - 15 | 50 - 70 | 15 - 30 | 2 - 4 hours | 60 - 80 |
| Ultrasound-Assisted Extraction (UAE) | 15 - 25 | 60 - 80 | 10 - 20 | 30 - 60 minutes | 40 - 60 |
| Microwave-Assisted Extraction (MAE) | 20 - 30 | 65 - 85 | 10 - 15 | 5 - 15 minutes | 50 - 70 |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for the extraction of triterpenoid saponins and can be adapted for this compound.
Maceration
Maceration is a simple and widely used method for the extraction of thermolabile compounds.[2]
Protocol:
-
Preparation of Plant Material: The dried and powdered plant material (e.g., stems and leaves of Trachelospermum jasminoides) is weighed.
-
Soaking: The powdered material is placed in a sealed container with a suitable solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio.[3]
-
Extraction: The mixture is left to stand at room temperature for a period of 24 to 72 hours, with occasional agitation.[2][3]
-
Filtration: The extract is separated from the solid plant residue by filtration.
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Heat Reflux Extraction
Heat reflux extraction is a more efficient method than maceration, utilizing elevated temperatures to increase the solubility and diffusion rate of the target compounds.[4][5]
Protocol:
-
Preparation of Plant Material: A known quantity of dried, powdered plant material is placed in a round-bottom flask.
-
Solvent Addition: A suitable solvent (e.g., 80% ethanol) is added to the flask.
-
Extraction: The flask is connected to a condenser, and the mixture is heated to the boiling point of the solvent and maintained at a gentle reflux for 2 to 4 hours.[4][5]
-
Cooling and Filtration: The mixture is allowed to cool to room temperature and then filtered to separate the extract from the solid residue.
-
Concentration: The filtrate is concentrated using a rotary evaporator to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, thereby enhancing solvent penetration and accelerating the extraction process.
Protocol:
-
Preparation of Plant Material: The dried, powdered plant material is suspended in an appropriate solvent (e.g., 93% ethanol) in an extraction vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. The extraction is carried out at a specific frequency (e.g., 40 kHz) and power (e.g., 390 W) for a duration of 30 to 60 minutes.
-
Temperature Control: The temperature of the extraction mixture is maintained at a controlled level (e.g., 50°C) throughout the process.
-
Filtration and Concentration: Following ultrasonication, the extract is filtered and the solvent is evaporated under vacuum to obtain the crude this compound extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to rapidly heat the solvent and plant material, leading to a significant reduction in extraction time and solvent consumption.
Protocol:
-
Preparation of Plant Material: A weighed amount of the powdered plant material is placed in a microwave-transparent extraction vessel.
-
Solvent Addition: A suitable solvent with a high dielectric constant (e.g., 80% ethanol) is added to the vessel.
-
Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled power (e.g., 700 W) and temperature (e.g., 70°C) for a short duration, typically 5 to 15 minutes.
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the contents are filtered to separate the extract.
-
Concentration: The solvent is removed from the filtrate using a rotary evaporator to yield the final extract.
Visualization of the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from its plant source.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Withering of plucked Trachelospermum jasminoides (star jasmine) flowers - Time-dependent volatile compound profile obtained with SPME/GC-MS and proton transfer reaction-mass spectrometry (PTR-MS) | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Comparative Analysis of Trachelosiaside's Antioxidant Capacity Against Established Standards
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antioxidant capacity of Trachelosiaside, a naturally occurring iridoid glycoside. Due to the current lack of publicly available, specific quantitative data on the antioxidant activity of isolated this compound from standardized assays (DPPH, ABTS, FRAP), this document serves as a template. It outlines the requisite experimental protocols and data presentation formats necessary for a robust comparison against well-known antioxidant standards such as Vitamin C (Ascorbic Acid) and Trolox. Researchers who have generated or are in the process of generating this data can utilize this guide to structure and present their findings for publication and further research.
Introduction
Antioxidants are crucial molecules that can inhibit the oxidation of other molecules, a process that produces free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. Therefore, the quantification of the antioxidant capacity of novel compounds like this compound is a critical step in evaluating their therapeutic potential. This is typically achieved through in vitro assays that measure the compound's ability to scavenge specific free radicals compared to established antioxidant standards. The most commonly employed assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Data Presentation: A Comparative Framework
A clear and concise presentation of quantitative data is paramount for the effective comparison of antioxidant capacities. The following table illustrates how experimental data for this compound should be summarized and compared against Vitamin C and Trolox. The values presented for this compound are hypothetical and should be replaced with experimental findings.
| Antioxidant Assay | This compound (Hypothetical Values) | Vitamin C (Ascorbic Acid) | Trolox |
| DPPH Radical Scavenging Activity (IC50 in µg/mL) | [Insert Experimental Value] | ~5 - 10 | ~8 - 15 |
| ABTS Radical Scavenging Activity (TEAC in µM Trolox Eq./mg) | [Insert Experimental Value] | ~1.5 - 2.0 | 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) (µM Fe(II) Eq./mg) | [Insert Experimental Value] | ~800 - 1200 | ~400 - 600 |
Note on IC50: The half-maximal inhibitory concentration (IC50) represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.
Note on TEAC: Trolox Equivalent Antioxidant Capacity (TEAC) measures the antioxidant capacity of a substance relative to the standard, Trolox.
Note on FRAP: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A higher FRAP value indicates greater reducing power.
Experimental Protocols
Accurate and reproducible experimental design is fundamental to validating the antioxidant capacity of a compound. Below are detailed methodologies for the three key assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound sample
-
Vitamin C (Ascorbic Acid) as a positive control
-
Trolox as a positive control
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to determine the IC50 value. Prepare similar dilutions for the standards (Vitamin C and Trolox).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH). Include a blank control containing only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader or spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample/standard.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample/standard to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound sample
-
Trolox as a standard
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using Trolox.
-
Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of TEAC: The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound sample
-
Ferrous sulfate (FeSO₄) or Trolox as a standard
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and its dilutions. Prepare a standard curve using ferrous sulfate or Trolox.
-
Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined from the standard curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
Mandatory Visualizations
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates the general workflow for assessing the antioxidant capacity of this compound.
Caption: Workflow for in vitro antioxidant capacity validation.
Signaling Pathway of Oxidative Stress and Antioxidant Intervention
This diagram depicts a simplified signaling pathway of cellular oxidative stress and the potential intervention point for an antioxidant like this compound.
Caption: Antioxidant intervention in the oxidative stress pathway.
Safety Operating Guide
Proper Disposal of Trachelosiaside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the disposal of Trachelosiaside, a member of the iridoid glycosides class.
Chemical and Physical Properties
A summary of the known quantitative data for this compound and related compounds is presented below for comparative purposes.
| Property | This compound | Aucubin | Catalpol |
| Molecular Formula | C26H32O11 | C15H22O9 | C15H22O10 |
| Molecular Weight | 520.53 g/mol | 346.3 g/mol | 362.3 g/mol |
| Appearance | Not specified | Crystalline solid[1] | Solid |
| Solubility | Not specified | Soluble in DMSO and dimethyl formamide (~30 mg/ml), and in PBS (pH 7.2) (~10 mg/ml)[1] | Soluble in DMF and DMSO (~30 mg/ml), and in PBS (pH 7.2) (~10 mg/ml)[2] |
| Storage | Not specified | -20°C[1] | -20°C |
Recommended Disposal Procedure
Given the absence of specific disposal instructions for this compound, and the environmental caution advised for related compounds, the following step-by-step procedure is recommended. This protocol is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat, when handling this compound.
2. Waste Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Segregate solid waste (e.g., contaminated consumables) and liquid waste into separate, clearly labeled, and sealed containers.
3. Solid Waste Disposal:
-
Collect any solid this compound, contaminated spill materials, or disposable equipment in a designated, leak-proof container.
-
The container should be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound".
4. Liquid Waste Disposal:
-
Collect solutions containing this compound in a sealed, shatter-resistant container.
-
Label the container as "Hazardous Chemical Waste" with the full chemical name and approximate concentration.
-
Based on the safety data for Aucubin and Catalpol, which are considered slightly hazardous to water, this compound should not be disposed of down the drain.[3][4]
5. Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
6. Final Disposal:
-
Arrange for the disposal of the chemical waste through a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
The following diagram illustrates the recommended workflow for the proper disposal of this compound.
Experimental Protocols
While specific experimental protocols involving this compound were not detailed in the initial search, the handling and preparation of solutions of similar iridoid glycosides can serve as a reference. For instance, stock solutions of Aucubin are typically prepared by dissolving the solid compound in organic solvents like DMSO or dimethyl formamide.[1] Further dilutions for biological experiments are then made in aqueous buffers or isotonic saline.[1] When preparing solutions of this compound, it is prudent to follow a similar methodology, ensuring that the residual amount of any organic solvent is minimized to avoid physiological effects in experimental models.[1]
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations.
References
Personal protective equipment for handling Trachelosiaside
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trachelosiaside (CAS 106647-12-5) in a laboratory setting. In the absence of a publicly available, detailed Safety Data Sheet (SDS) for this compound, the following recommendations are based on general safe laboratory practices for handling chemical compounds with unknown toxicological properties. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution at all times.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured. Avoid wearing gloves outside of the laboratory. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | N95 Respirator or equivalent (if handling powder) | Recommended when weighing or transferring solid this compound to prevent inhalation of fine particles. Ensure proper fit and obtain training on use. |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for the safe handling of this compound.
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood, especially when working with the solid form or creating solutions.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before commencing work.
-
-
Handling :
-
Wear all required PPE as outlined in the table above.
-
When weighing the solid compound, use a chemical fume hood or a balance with a draft shield to minimize the risk of inhalation.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use a spatula or other appropriate tools for transferring the solid. Do not use bare hands.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
-
Spill Cleanup :
-
In the event of a small spill, carefully clean the area while wearing appropriate PPE.
-
For solid spills, gently sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Thoroughly decontaminate the spill area.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be segregated as chemical waste.
-
Containerization : Collect all this compound waste in a clearly labeled, sealed, and appropriate waste container. The label should include the name of the chemical and the hazard classification (e.g., "Caution: Chemical of Unknown Toxicity").
-
Disposal Method : Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
